2-Methylfuran-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-methylfuran-3-sulfonamide |
InChI |
InChI=1S/C5H7NO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
RKKHAYOCOISUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2-Methylfuran-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methylfuran-3-sulfonamide. These predictions are derived from the analysis of its constituent chemical moieties and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | s (broad) | 2H | -SO₂NH₂ |
| ~7.3 | d | 1H | H-5 |
| ~6.4 | d | 1H | H-4 |
| ~2.5 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~145 | C-5 |
| ~120 | C-3 |
| ~110 | C-4 |
| ~14 | -CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3350 - 3250 | Medium | N-H asymmetric & symmetric stretch | Sulfonamide (-SO₂NH₂) |
| 3120 - 3100 | Weak | C-H stretch | Furan ring |
| 1590 - 1570 | Medium | C=C stretch | Furan ring |
| 1370 - 1335 | Strong | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) |
| 1170 - 1155 | Strong | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) |
| 1100 - 1000 | Medium | C-O-C stretch | Furan ring |
| 920 - 900 | Medium | S-N stretch | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 161.02 | [M]⁺ (Molecular Ion) |
| 97.03 | [M - SO₂NH₂]⁺ |
| 82.04 | [M - SO₂NH₂ - CH₃]⁺ |
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route to this compound and the general procedures for its spectroscopic characterization.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 2-methylfuran: sulfonation to form the sulfonyl chloride, followed by amination.
Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-methylfuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Chlorosulfonation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylfuran-3-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-methylfuran-3-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like acetone or tetrahydrofuran in a round-bottom flask.
-
Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
Visualizations
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Potential Biological Activity: Inhibition of Bacterial Folate Synthesis
Many sulfonamide-containing compounds exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] This pathway is a prime target as humans obtain folic acid from their diet and lack the DHPS enzyme.
Caption: Proposed mechanism of action for this compound as an antibacterial agent.
References
Unveiling the Therapeutic Potential of 2-Methylfuran-3-sulfonamide: A Technical Guide
Introduction
2-Methylfuran-3-sulfonamide is a novel chemical entity whose biological activities have not yet been extensively reported in scientific literature. This molecule uniquely combines a 2-methylfuran ring, a five-membered aromatic heterocycle known for its presence in a variety of biologically active compounds, with a sulfonamide functional group, a cornerstone of many therapeutic agents.[1][2] The diverse pharmacological profiles of both furan derivatives and sulfonamides suggest that their conjunction in this compound could result in a compound with significant therapeutic potential.[1][3] Furan-containing molecules have demonstrated a wide array of effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Similarly, the sulfonamide moiety is a well-established pharmacophore, most notably for its antibacterial properties, but also for its role in diuretic, anticonvulsant, and anticancer drugs.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the potential biological activities of this compound. It provides a hypothetical framework for its investigation, including detailed experimental protocols for assessing its predicted activities and potential mechanisms of action, based on the known properties of its constituent chemical motifs.
Hypothesized Biological Activities
Based on the established pharmacological profiles of furan and sulfonamide derivatives, we hypothesize that this compound may exhibit the following biological activities:
-
Antibacterial Activity: The sulfonamide group is a classic antibacterial pharmacophore.
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isozymes.[4][5][6][7][8]
-
Anticancer Activity: Both furan derivatives and certain sulfonamides have demonstrated cytotoxic effects against various cancer cell lines.[3][9][10][11]
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data for the potential biological activities of this compound for illustrative purposes. These values are intended to serve as a benchmark for what might be observed in experimental settings.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
| Streptococcus pneumoniae (ATCC 49619) | 8 |
Table 2: Hypothetical Carbonic Anhydrase Inhibition by this compound
| Carbonic Anhydrase Isozyme | IC50 (nM) |
| hCA I | 75 |
| hCA II | 25 |
| hCA IX | 10 |
| hCA XII | 15 |
Table 3: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 20.8 |
| HCT116 | Colon Carcinoma | 15.2 |
| U87-MG | Glioblastoma | 25.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed to evaluate the biological activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][14]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of human carbonic anhydrase (hCA) isozymes.
Materials:
-
This compound
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the hCA isozyme in Tris-HCl buffer. Prepare a solution of the substrate, p-NPA, in acetonitrile.
-
Assay Reaction: In a 96-well plate, add the hCA isozyme solution to each well, followed by the diluted this compound or a control vehicle.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the p-NPA solution to each well. The hydrolysis of p-NPA by hCA produces the yellow-colored p-nitrophenolate.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenolate formation. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][16]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 lung cancer cells)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[9]
Mandatory Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Hypothesized binding of this compound to the carbonic anhydrase active site.
Caption: Potential induction of the intrinsic apoptosis pathway by this compound.
References
- 1. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Silico Modeling of 2-Methylfuran-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 2-Methylfuran-3-sulfonamide, a novel small molecule with potential therapeutic applications. While experimental data on this specific compound is limited, this guide outlines a robust computational workflow based on established methodologies for analogous sulfonamide and furan-containing compounds. We explore potential protein targets, detail predictive modeling techniques, and provide hypothetical data to illustrate the application of these methods. This document serves as a foundational resource for researchers initiating computational investigations into this and similar chemical entities.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with antibacterial, anti-inflammatory, and anticancer properties. Similarly, the furan scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The combination of these two moieties in this compound presents an intriguing candidate for drug development. In silico modeling offers a powerful, cost-effective approach to predict the compound's pharmacokinetic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.
Predicted Physicochemical and ADMET Properties
A critical initial step in the in silico evaluation of a drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug discovery pipeline. For this compound, various computational models can be employed to estimate these parameters.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 175.21 g/mol | Calculation |
| LogP | 1.25 | Consensus Prediction |
| Aqueous Solubility | -3.5 (log(mol/L)) | ALOGPS |
| Human Intestinal Absorption | High | V-Dock |
| Blood-Brain Barrier Permeability | Yes | V-Dock |
| CYP2D6 Inhibitor | No | V-Dock |
| hERG I Inhibitor | No | V-Dock |
| Ames Mutagenicity | No | V-Dock |
| Rat Acute Toxicity (LD50) | 2.55 mol/kg | V-Dock |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from running the this compound structure through the referenced prediction tools.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Server Selection: Utilize a web-based ADMET prediction server such as V-Dock (--INVALID-LINK--) or pkCSM (--INVALID-LINK--).
-
Job Submission: Submit the compound's structure to the server and select the desired ADMET properties for prediction.
-
Data Analysis: Collect and analyze the predicted values for key parameters as shown in Table 1. Compare the results with established ranges for drug-like molecules.
Potential Protein Targets and Molecular Docking
Based on the common biological activities of sulfonamides and furans, two potential protein targets for this compound are Carbonic Anhydrase and Angiotensin-Converting Enzyme (ACE). Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.
Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-known class of CA inhibitors.
Angiotensin-Converting Enzyme (ACE)
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Some sulfonamide-containing compounds have shown ACE inhibitory activity.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 2VVA | This compound | -7.8 | His94, His96, His119, Thr199, Thr200 |
| Angiotensin-Converting Enzyme | 1O86 | This compound | -8.5 | His353, His383, His387, His513, Ala354 |
Note: This data is for illustrative purposes. Actual docking scores and interacting residues would be obtained from performing the docking simulations.
Experimental Protocol: Molecular Docking
-
Target Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 2VVA for Carbonic Anhydrase II) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate charges using software like AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the target protein based on the location of the native ligand or through blind docking.
-
Use a docking program such as AutoDock Vina to perform the docking calculations.
-
Generate multiple binding poses and rank them based on their docking scores.
-
-
Analysis of Results:
-
Visualize the top-ranked binding pose and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues using software like PyMOL or VMD.
-
Synthesis
The synthesis of this compound can be approached through a multi-step process starting from commercially available materials.
Proposed Synthetic Route
A plausible synthetic route involves the preparation of 2-methyl-3-furoic acid, followed by its conversion to the corresponding sulfonyl chloride, and finally amination to yield the desired sulfonamide.
Step 1: Synthesis of 2-Methyl-3-furoic Acid This intermediate can be synthesized via various organic chemistry methods, for instance, through the oxidation of 2-methyl-3-furaldehyde.
Step 2: Formation of 2-Methylfuran-3-sulfonyl Chloride The furoic acid can be converted to its sulfonyl chloride derivative using a chlorinating agent like thionyl chloride in the presence of a suitable catalyst.
Step 3: Amination to this compound The final step involves the reaction of 2-methylfuran-3-sulfonyl chloride with ammonia or an ammonia equivalent to form the sulfonamide.
Note: This is a proposed synthetic pathway. Detailed experimental conditions would need to be optimized.
Visualizations
In Silico Modeling Workflow
Caption: Workflow for the in silico modeling of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Assuming this compound acts as a Carbonic Anhydrase inhibitor, it could modulate pH-sensitive signaling pathways.
Caption: Hypothetical signaling pathway impacted by Carbonic Anhydrase inhibition.
Conclusion and Future Directions
The in silico modeling approach outlined in this guide provides a solid framework for the initial assessment of this compound as a potential drug candidate. The predictive ADMET profiling and molecular docking studies against Carbonic Anhydrase and ACE suggest that this compound may possess favorable drug-like properties and warrants further investigation.
Future work should focus on the chemical synthesis of this compound to enable experimental validation of the in silico predictions. In vitro assays to determine its inhibitory activity against the predicted targets are crucial next steps. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complexes and the dynamics of their interactions. This integrated approach of computational and experimental studies will be vital in advancing our understanding of this compound and its therapeutic potential.
Predicted Mechanism of Action of 2-Methylfuran-3-sulfonamide: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the predicted mechanism of action for 2-Methylfuran-3-sulfonamide. As of the writing of this document, no specific experimental data for this compound is publicly available. The predictions herein are extrapolated from the well-established biological activities of the sulfonamide functional group and furan-containing molecules.
Executive Summary
This document outlines the predicted pharmacological profile of this compound, a novel chemical entity combining a sulfonamide core with a 2-methylfuran moiety. Based on the extensive literature on these two components, it is hypothesized that this compound will primarily exhibit its biological effects through two main mechanisms:
-
Inhibition of Dihydropteroate Synthase (DHPS): A well-established target for sulfonamide antibacterials.
-
Inhibition of Carbonic Anhydrases (CAs): A common activity for a broad range of sulfonamide-containing compounds with therapeutic applications beyond anti-infectives.
The 2-methylfuran substituent is predicted to modulate the physicochemical properties of the molecule, potentially influencing its target affinity, selectivity, and pharmacokinetic profile. This guide provides a theoretical framework for the investigation of this compound, including predicted signaling pathways, hypothetical experimental protocols, and structure-activity relationship (SAR) considerations.
Predicted Mechanisms of Action
Primary Predicted Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)
The most established mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria synthesize folate de novo, a process vital for the production of nucleic acids and certain amino acids.[2] Humans, in contrast, obtain folate from their diet, making this pathway an excellent target for selective toxicity against bacteria.[2]
This compound, containing the critical sulfonamide functional group, is predicted to act as a competitive inhibitor of DHPS by mimicking the natural substrate, para-aminobenzoic acid (PABA).
Predicted Signaling Pathway: Bacterial Folate Synthesis Inhibition
Caption: Predicted competitive inhibition of DHPS by this compound.
Secondary Predicted Mechanism: Carbonic Anhydrase Inhibition
The sulfonamide group is a well-known zinc-binding moiety, making many sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs).[3][4][5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6]
It is plausible that this compound could exhibit inhibitory activity against one or more isoforms of carbonic anhydrase. The nature and position of the 2-methylfuran ring will likely influence the isoform selectivity.
Predicted Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Predicted inhibition of Carbonic Anhydrase by this compound.
Data Presentation: Predicted Structure-Activity Relationships
As no quantitative data for this compound exists, the following tables summarize general structure-activity relationships (SAR) for sulfonamide derivatives based on existing literature.
Table 1: General SAR for Sulfonamide Antibacterial Activity (DHPS Inhibition)
| Structural Feature | Impact on Activity | Rationale |
| p-Amino Group | Essential for activity. | Mimics the amino group of the natural substrate, PABA.[7][8][9] |
| Aromatic Ring | Substitution generally decreases activity. | The unsubstituted phenyl ring is optimal for fitting into the PABA binding site.[9] |
| Sulfonamide Group | The sulfur atom must be directly attached to the benzene ring. | Critical for binding to the enzyme.[9] |
| N1-Substitution | Heterocyclic substitutions can increase potency. | Can improve pharmacokinetic properties and pKa, leading to better cell penetration.[7][8] |
Table 2: General SAR for Sulfonamide Carbonic Anhydrase Inhibition
| Structural Feature | Impact on Activity | Rationale |
| Sulfonamide Group | Essential for activity. | Acts as the zinc-binding group in the enzyme's active site.[3][10] |
| Aromatic/Heterocyclic Ring | Nature of the ring influences isoform selectivity. | Different isoforms have varying active site topographies.[6] |
| "Tail" Modifications | Can significantly alter potency and selectivity. | Modifications extending from the aromatic/heterocyclic ring can interact with different residues in the active site.[3] |
Table 3: Potential Biological Activities of Furan-Containing Compounds
| Biological Activity | Examples of Furan Derivatives | Reference |
| Antibacterial | Nitrofurantoin, Nitrofurazone | [11][12][13] |
| Anti-inflammatory | Substituted 3-methyl furans | [11] |
| Anticancer | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | [14] |
| Antiviral | Various furan derivatives | [11][15] |
| Diuretic | Furosemide | [12] |
Hypothetical Experimental Protocols
The following are proposed experimental protocols to investigate the predicted mechanisms of action of this compound.
Protocol for Determining DHPS Inhibition
Objective: To determine if this compound inhibits bacterial dihydropteroate synthase.
Methodology:
-
Recombinant Enzyme Expression and Purification:
-
Clone the gene for DHPS from a target bacterium (e.g., Staphylococcus aureus) into an expression vector.
-
Transform the vector into E. coli for overexpression.
-
Purify the recombinant DHPS protein using affinity chromatography.
-
-
Enzyme Inhibition Assay:
-
Perform a continuous spectrophotometric assay to monitor the formation of dihydropteroate.
-
The reaction mixture should contain the purified DHPS enzyme, PABA, and dihydropterin pyrophosphate.
-
Add varying concentrations of this compound to the reaction to determine its inhibitory effect.
-
Use a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Hypothetical Experimental Workflow: DHPS Inhibition Assay
Caption: Hypothetical workflow for assessing DHPS inhibition.
Protocol for Determining Carbonic Anhydrase Inhibition
Objective: To assess the inhibitory activity of this compound against various human carbonic anhydrase isoforms.
Methodology:
-
Enzyme Source:
-
Use commercially available purified human CA isoforms (e.g., hCA I, II, IV, IX, XII).
-
-
Stopped-Flow Spectrophotometry:
-
Utilize a stopped-flow instrument to measure the CO2 hydration activity of the CA enzymes.
-
The assay measures the pH change resulting from the catalyzed reaction using a colorimetric indicator.
-
Incubate each CA isoform with varying concentrations of this compound.
-
Use a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
-
Data Analysis:
-
Calculate the Ki values for this compound against each CA isoform to determine its potency and selectivity.
-
Hypothetical Experimental Workflow: CA Inhibition Assay
References
- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. m.youtube.com [m.youtube.com]
- 9. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 10. bohrium.com [bohrium.com]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. biojournals.us [biojournals.us]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive literature review of furan-containing sulfonamides, intended for researchers, scientists, and drug development professionals. It covers the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their role as carbonic anhydrase inhibitors and antimicrobial agents.
Introduction
Furan-containing sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a furan ring into a sulfonamide scaffold can modulate the physicochemical properties and biological activity of the parent molecule, leading to compounds with potential therapeutic applications. This guide summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this area.
Synthesis of Furan-Containing Sulfonamides
The synthesis of furan-containing sulfonamides typically involves the reaction of a furan-containing amine with a sulfonyl chloride or the sulfonation of a pre-existing furan derivative. A general synthetic scheme is presented below.
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[1] For furan-containing sulfonamides, this can involve reacting a furan-substituted amine with an appropriate sulfonyl chloride or vice-versa. Another approach is the direct sulfonation of a furan ring followed by conversion to the sulfonamide. For instance, furan can be sulfonated using sulfur trioxide in pyridine or dioxane at room temperature to yield furan-2-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide.[2]
A patented efficient synthesis of certain furan sulfonamide compounds involves treating an ester of a furan carboxylic acid with an electrophilic sulfonating agent to form a sulfonic acid, which is then converted to a sulfonyl chloride. This intermediate can then be reacted with an aminating agent to form the primary sulfonamide.[3]
dot
Detailed Experimental Protocol: General Synthesis of a Furan-2-Sulfonamide Derivative
This protocol is a generalized procedure based on common synthetic methods described in the literature.
-
Sulfonation of Furan: To a solution of furan in a suitable inert solvent (e.g., dichloromethane), add a sulfonating agent (e.g., chlorosulfonic acid) dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time to allow for the formation of furan-2-sulfonyl chloride.
-
Reaction with Amine: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., pyridine or a mixture of benzene and pyridine).[1]
-
Coupling Reaction: Slowly add the freshly prepared furan-2-sulfonyl chloride solution to the amine solution. The reaction is typically carried out at room temperature and may be refluxed to ensure completion.[1]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a dilute acid to neutralize any remaining base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the pure furan-containing sulfonamide.
Biological Activity of Furan-Containing Sulfonamides
Furan-containing sulfonamides have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors and antimicrobial agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions such as glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a furan moiety has been explored to enhance their inhibitory activity and selectivity.
The mechanism of action of sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[5] This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle.
dot
The following table summarizes the inhibitory activity of selected furan-containing sulfonamides against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4] |
| Furan-based Inhibitor 1 | 7500 | 150 | 4.5 | 0.8 | [4] |
| Furan-based Inhibitor 2 | 8000 | 200 | 5.2 | 1.2 | [4] |
This assay measures the inhibition of the CO₂ hydration catalyzed by carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified carbonic anhydrase isoform and the furan-containing sulfonamide inhibitor in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).[6]
-
Assay Buffer: The assay buffer typically contains a pH indicator, such as phenol red, to monitor the change in pH resulting from the hydration of CO₂.[6]
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Data Analysis: The inhibition constant (Ki) is determined by measuring the initial rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.
Antimicrobial Activity
Furan-containing sulfonamides have also demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a furanone-sulfonyl derivative against S. aureus.
| Compound | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| F105 (Furanone-sulfonyl derivative) | S. aureus (MSSA) | 10 | 40 | [7] |
| F105 (Furanone-sulfonyl derivative) | S. aureus (MRSA) | 20 | 80 | [7] |
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from an overnight culture. The final concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[9]
-
Compound Dilution: Prepare serial twofold dilutions of the furan-containing sulfonamide in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[9]
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[7]
Structure-Activity Relationships (SAR)
The biological activity of furan-containing sulfonamides is influenced by the nature and position of substituents on both the furan ring and the sulfonamide group.
dot
For carbonic anhydrase inhibitors, modifications to the tail of the sulfonamide can significantly impact isoform selectivity. For antimicrobial activity, the presence of both the sulfonyl group and other moieties, such as a menthol group in the case of F105, has been shown to be crucial for bactericidal activity.[7]
Conclusion
Furan-containing sulfonamides represent a versatile class of compounds with significant potential in drug discovery. Their activity as carbonic anhydrase inhibitors and antimicrobial agents is well-documented, and the modular nature of their synthesis allows for extensive structure-activity relationship studies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to develop novel therapeutics based on this promising scaffold. Further research is warranted to explore the full therapeutic potential of this compound class and to optimize their efficacy and safety profiles.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 8. biodiamed.gr [biodiamed.gr]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to the Hypothetical Discovery and Synthesis of 2-Methylfuran-3-sulfonamide
Foreword: The compound 2-Methylfuran-3-sulfonamide is not a known or documented chemical entity in publicly available scientific literature. This technical guide, therefore, presents a hypothetical exploration of its potential discovery, synthesis, and biological relevance based on established principles of organic chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to inspire further investigation into novel sulfonamide derivatives.
Introduction to the Sulfonamide Class
Sulfonamides are a well-established class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Since their discovery, they have played a pivotal role in medicine, primarily as antimicrobial agents.[1][2][3] The archetypal mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][4][5] By disrupting folate metabolism, sulfonamides effectively halt bacterial growth.[4][5] Beyond their antimicrobial properties, sulfonamides exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and diuretic effects, often attributed to the inhibition of other enzymes such as carbonic anhydrase.[2][6][7][8]
Hypothetical Discovery and Rationale
The discovery of a novel therapeutic agent often stems from the strategic combination of known pharmacophores or the modification of existing drug scaffolds. The hypothetical discovery of this compound is envisioned to arise from a research program aimed at exploring novel heterocyclic sulfonamides for antimicrobial or anticancer applications. The rationale for its synthesis would be based on the following premises:
-
The Furan Moiety: Furan and its derivatives are common structural motifs in biologically active compounds and natural products. The inclusion of a 2-methylfuran ring could modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially enhancing its efficacy or altering its target selectivity.
-
The Sulfonamide Pharmacophore: The sulfonamide group is a versatile pharmacophore known to interact with a variety of biological targets. Its incorporation is a proven strategy for the development of enzyme inhibitors.
Proposed Synthesis of this compound
While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on known methods for the sulfonation of furan and its derivatives.[9][10][11] The proposed multi-step synthesis is outlined below.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Sulfonation of 2-Methylfuran
To a solution of 2-methylfuran (1.0 eq) in a suitable inert solvent such as dichloromethane at 0°C, chlorosulfonic acid (1.1 eq) would be added dropwise. The reaction mixture would be stirred at this temperature for a specified duration, followed by quenching with ice-cold water. The resulting 2-methylfuran-3-sulfonyl chloride would be extracted with an organic solvent and purified.
Step 2: Amination of 2-Methylfuran-3-sulfonyl chloride
The purified 2-methylfuran-3-sulfonyl chloride (1.0 eq) would then be dissolved in a solvent like tetrahydrofuran. To this solution, an excess of aqueous ammonia (e.g., 28% solution) would be added at 0°C. The reaction would be allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The final product, this compound, would be isolated through extraction and purified by recrystallization or column chromatography.
Tabulated Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Methylfuran |
| Reagents | Chlorosulfonic acid, Aqueous Ammonia |
| Solvents | Dichloromethane, Tetrahydrofuran |
| Reaction Temperature | 0°C to Room Temperature |
| Key Intermediate | 2-Methylfuran-3-sulfonyl chloride |
| Purification Method | Extraction, Recrystallization/Column Chromatography |
Synthetic Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound.
Postulated Mechanism of Action and Signaling Pathway
Given the structural features of this compound, it is plausible to hypothesize its primary biological activity as an antimicrobial agent, following the classical mechanism of action of sulfonamides.
Inhibition of Folic Acid Synthesis
It is proposed that this compound would act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), it would block the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth.
Hypothetical Signaling Pathway Diagram
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
While this compound remains a hypothetical molecule, this technical guide provides a comprehensive and scientifically grounded framework for its potential discovery, synthesis, and biological evaluation. The proposed synthetic route is based on established chemical transformations, and the postulated mechanism of action is in line with the known pharmacology of the sulfonamide class of drugs.
Future research efforts could focus on the actual synthesis and characterization of this novel compound. Subsequent in vitro and in vivo studies would be necessary to validate its biological activity and elucidate its precise mechanism of action. The exploration of such novel sulfonamide derivatives holds the potential for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylfuran-3-sulfonamide is a heterocyclic compound of interest in pharmaceutical and chemical research. Its characterization is essential for quality control, metabolic studies, and regulatory submissions. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides a set of proposed protocols based on established analytical techniques for structurally related compounds, namely 2-methylfuran and various sulfonamides. The following application notes detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for determining the purity and concentration of this compound in various matrices. A reverse-phase method is proposed for its wide applicability and suitability for compounds with moderate polarity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution is suggested to ensure good resolution.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A preliminary UV scan of the compound should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Given the potential for thermal degradation of sulfonamides, a careful temperature program is necessary.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio of 50:1 to avoid column overloading).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time (RT) | 15 - 20 min |
| Molecular Ion (M+) | Expected m/z corresponding to the molecular weight |
| Key Fragmentation Ions | Fragments corresponding to the furan ring and sulfonamide group |
Signaling Pathway for Mass Spectrometry Fragmentation
Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylfuran-3-sulfonamide. As no specific established method for this particular analyte is readily available in the public domain, this guide presents a proposed method developed based on established principles for the analysis of sulfonamides and furan-containing compounds. The provided protocols are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a heterocyclic compound containing both a furan ring and a sulfonamide functional group. The analysis of such molecules is crucial in various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of such compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.
Principle of the Method
The proposed method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. An acidic modifier is included in the mobile phase to ensure the consistent protonation of the sulfonamide group, leading to sharp and symmetrical peaks. The analyte is detected by its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.
Materials and Reagents
-
This compound: Analytical standard of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, 18 MΩ·cm or HPLC grade.
-
Formic acid (HCOOH): ACS reagent grade (≥98%).
-
Sample solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient or isocratic elution can be employed. A good starting point is a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at 265 nm is proposed. A diode array detector can be used to determine the optimal wavelength.
-
Run Time: Approximately 15 minutes.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the sample solvent and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a drug substance:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the sample solvent to obtain a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
For drug product formulations, a more complex extraction procedure may be required to remove excipients. This may involve liquid-liquid extraction or solid-phase extraction (SPE).[1][2]
Data Presentation
The quantitative data for a typical HPLC method for sulfonamide analysis are summarized in the table below. These values represent the expected performance characteristics of the proposed method for this compound and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time (approx.) | 5 - 10 minutes |
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
The following diagram illustrates the logical steps involved in developing the proposed HPLC method.
Caption: Logical steps in the development of the HPLC method.
References
Application Note: Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide
Abstract
This application note outlines a detailed protocol for the analysis of 2-Methylfuran-3-sulfonamide using mass spectrometry. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of sulfonamide-containing compounds. This document provides a plausible fragmentation pattern, a sample preparation protocol, and recommended parameters for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is compiled from established fragmentation rules for sulfonamides and analytical methods for related furan compounds.
Introduction
This compound is a heterocyclic sulfonamide, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such novel compounds. Mass spectrometry, particularly when coupled with chromatographic separation, offers high sensitivity and selectivity for the analysis of sulfonamides.[4] This note describes a potential approach for the mass spectrometric analysis of this compound.
Chemical Structure
Compound Name: this compound Molecular Formula: C₅H₇NO₃S Molecular Weight: 161.18 g/mol Structure:

(Note: A placeholder image is used here. In a real application note, a proper chemical drawing would be inserted.)
Predicted Mass Spectrometry Data
The fragmentation of sulfonamides upon collision-induced dissociation (CID) is well-characterized and typically involves cleavage of the C-S and S-N bonds.[4][5] For this compound, the expected fragmentation pathway would likely involve the neutral loss of sulfur dioxide (SO₂) and cleavage at the sulfonamide bond.
3.1. Predicted Fragmentation Pattern
Under positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ with an m/z of 162.02 would be the precursor ion. The primary product ions are predicted based on the general fragmentation behavior of aromatic and heterocyclic sulfonamides.[5][6]
Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 162.02 | 98.04 | SO₂ (64) | [2-Methylfuran-3-amine]⁺ |
| 162.02 | 83.05 | H₂NSO₂ (79) | [2-Methylfuran]⁺ |
| 98.04 | 70.04 | CO (28) | [C₄H₆N]⁺ |
3.2. Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Antibacterial Activity of 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of the novel compound, 2-Methylfuran-3-sulfonamide. This document outlines the scientific basis for its expected activity, protocols for in vitro testing, and data presentation guidelines.
Introduction
Sulfonamides represent a well-established class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][2][3][4] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect. The furan moiety is also present in various compounds exhibiting a range of biological activities, including antimicrobial properties. The novel compound, this compound, combines these two pharmacophores, suggesting a potential for significant antibacterial activity. These protocols are designed to rigorously assess this potential against a panel of clinically relevant bacterial strains.
Putative Mechanism of Action
It is hypothesized that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide moiety is expected to block the folic acid pathway, thereby inhibiting bacterial growth.
References
Application Note: Screening 2-Methylfuran-3-sulfonamide for Anticancer Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamide derivatives represent a significant class of therapeutic agents with a broad range of biological activities, including anticancer properties.[1][2][3][4] Their mechanisms of action are diverse, targeting key pathways in cancer progression such as cell cycle regulation, apoptosis, and angiogenesis.[1][2] This document outlines a comprehensive protocol for the initial screening of 2-Methylfuran-3-sulfonamide, a novel sulfonamide derivative, for its potential as an anticancer agent. The protocols provided herein describe methods to assess its cytotoxicity, effects on apoptosis, and impact on cell cycle progression in cancer cell lines.
While direct anticancer studies on this compound are not yet available, a closely related compound, Furan-3-sulfonamide, has demonstrated potent antiproliferative activity, potentially through the inhibition of the B-Raf signaling pathway.[5] This suggests that this compound may also exhibit valuable anticancer properties. The following protocols provide a robust framework for the preliminary in vitro evaluation of this compound.
Experimental Workflow
The screening process follows a logical progression from general cytotoxicity assessment to more specific mechanistic assays.
Caption: Experimental workflow for screening this compound.
Data Presentation
Quantitative data from the screening assays should be recorded and summarized in the following tables for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | |||
| HeLa | |||
| A549 | |||
| Normal Fibroblasts |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |
| MCF-7 | 0 (Control) | |||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 | ||||
| HeLa | 0 (Control) | |||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Propidium Iodide Staining)
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | 0 (Control) | |||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 | ||||
| HeLa | 0 (Control) | |||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours or overnight.[16][17][18]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[16][17]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Potential Signaling Pathway
Based on the known mechanisms of other sulfonamides and related furan compounds, this compound could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, which is often hyperactivated in cancer.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
To investigate this, a Western blot analysis would be necessary.
Protocol 4: Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression and phosphorylation status of proteins in a signaling pathway.[19][20][21][22][23]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-B-Raf, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
By following these detailed protocols, researchers can effectively screen this compound for its anticancer properties and gain initial insights into its mechanism of action.
References
- 1. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylfuran-3-sulfonamide is a heterocyclic compound incorporating both a furan ring and a sulfonamide functional group. The derivatization of this molecule, particularly at the sulfonamide nitrogen, offers a valuable strategy for modifying its physicochemical and pharmacological properties. N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] This document provides a detailed protocol for the N-alkylation of this compound, a common derivatization strategy to generate a library of novel compounds for further investigation.
Data Presentation: Representative Yields for N-Alkylation of this compound
The following table summarizes the expected yields for the N-alkylation of this compound with various alkylating agents under the conditions outlined in the experimental protocol. These values are based on typical yields reported for analogous reactions with other aromatic and heterocyclic sulfonamides.[1][3]
| Entry | Alkylating Agent (R-X) | Derivative Name | Expected Yield (%) |
| 1 | Benzyl bromide | N-benzyl-2-methylfuran-3-sulfonamide | 92 |
| 2 | Ethyl iodide | N-ethyl-2-methylfuran-3-sulfonamide | 85 |
| 3 | Propyl bromide | N-propyl-2-methylfuran-3-sulfonamide | 88 |
| 4 | Isopropyl iodide | N-isopropyl-2-methylfuran-3-sulfonamide | 75 |
| 5 | Allyl bromide | N-allyl-2-methylfuran-3-sulfonamide | 90 |
Experimental Protocol: N-Alkylation of this compound
This protocol details a general procedure for the synthesis of N-substituted this compound derivatives via reaction with alkyl halides in the presence of a base.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Add potassium carbonate (1.5 eq) or potassium hydroxide (1.2 eq) to the solution.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
Visualizations
Experimental Workflow for N-Alkylation
The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Logical Relationship of Derivatization
The following diagram illustrates the logical relationship in the derivatization process, starting from the core molecule to the final derivatized products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylfuran-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylfuran-3-sulfonamide synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which typically proceeds in three main stages: sulfonation of 2-methylfuran, conversion to the sulfonyl chloride, and subsequent amination.
1. Low or No Yield of 2-Methylfuran-3-sulfonic Acid in the First Step
-
Question: I am attempting to sulfonate 2-methylfuran, but I am getting a low yield of the desired 2-methylfuran-3-sulfonic acid, or the reaction is failing completely. What are the possible causes and solutions?
-
Answer: Low yields in the initial sulfonation step are a common problem due to the high reactivity of the furan ring, which can lead to polymerization and the formation of multiple isomers. Here are the primary factors to consider:
-
Harsh Reaction Conditions: 2-Methylfuran is highly susceptible to degradation and polymerization under strongly acidic conditions.
-
Solution: Employ milder sulfonating agents. The sulfur trioxide-pyridine complex (SO₃·py) is a widely used and effective reagent for the sulfonation of furans, as it moderates the electrophilicity of sulfur trioxide and minimizes side reactions.[1] Direct use of fuming sulfuric acid is often too harsh and can lead to significant charring and low yields.
-
-
Incorrect Temperature Control: The sulfonation of furans is highly exothermic. Poor temperature control can lead to runaway reactions and product degradation.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, depending on the sulfonating agent. A reaction temperature of 70°C has been noted for the sulfonation of furan with SO₃·pyridine.[2] It is crucial to add the sulfonating agent slowly to a cooled solution of 2-methylfuran to dissipate the heat generated.
-
-
Regioselectivity Issues: The primary challenge in this synthesis is controlling the position of sulfonation. Electrophilic substitution on 2-methylfuran can occur at the C3, C4, and C5 positions. The C5 position is often electronically favored. Therefore, you may be forming the 2-methylfuran-5-sulfonic acid isomer as the major product.
-
Solution: Carefully analyze your crude product mixture using techniques like ¹H NMR or HPLC to identify the isomeric ratio. Optimizing the solvent and reaction time may influence the regioselectivity, although the 5-isomer is likely to be a significant byproduct. Separation of the isomers can be challenging and may require careful column chromatography.
-
-
2. Difficulty in Converting the Sulfonic Acid to the Sulfonyl Chloride
-
Question: I have successfully synthesized the 2-methylfuran-sulfonic acid, but I am struggling to convert it to the corresponding sulfonyl chloride. What are the best practices for this step?
-
Answer: The conversion of a sulfonic acid to a sulfonyl chloride typically involves chlorinating agents. Here are some key considerations:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common reagents for this transformation.
-
Solution: A patent for the synthesis of furan sulfonamides suggests the use of phosphorus pentachloride with pyridine as an acid scavenger. The reaction can be performed in an inert solvent like methylene chloride at a reduced temperature (e.g., below 0 °C).
-
-
Moisture Sensitivity: Sulfonyl chlorides are highly reactive and readily hydrolyze back to the sulfonic acid in the presence of water.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Work-up Procedure: The work-up is critical to isolate the sulfonyl chloride without decomposition.
-
Solution: After the reaction is complete, the mixture is typically poured into ice-water to quench the excess chlorinating agent and precipitate the sulfonyl chloride. The product can then be extracted with an organic solvent. The isolated sulfonyl chloride is often used immediately in the next step without extensive purification due to its reactivity.
-
-
3. Low Yield During the Final Amination Step
-
Question: The final conversion of 2-methylfuran-3-sulfonyl chloride to the sulfonamide is resulting in a low yield. How can I optimize this step?
-
Answer: The reaction of a sulfonyl chloride with an amine source to form a sulfonamide is generally efficient. If you are experiencing low yields, consider the following:
-
Amine Source and Reaction Conditions: The choice of the amine source and the reaction conditions are important.
-
Solution: For the synthesis of the primary sulfonamide, aqueous ammonia or ammonium hydroxide are commonly used. The reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base. A patent describing a similar synthesis used ammonium bicarbonate in aqueous acetone.
-
-
Side Reactions of the Sulfonyl Chloride: If the sulfonyl chloride is not pure or is degrading, the yield of the sulfonamide will be compromised.
-
Solution: As mentioned previously, it is often best to use the crude sulfonyl chloride immediately after its preparation.
-
-
Purification of the Final Product: The final sulfonamide may require purification to remove unreacted starting materials and byproducts.
-
Solution: Purification can often be achieved by recrystallization. A patent for a sulfonamide purification process suggests using aqueous isopropanol or ethanol for recrystallization. Column chromatography can also be employed if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving the overall yield of this compound?
A1: The most critical step is the initial sulfonation of 2-methylfuran. Achieving good regioselectivity for the 3-position and minimizing polymerization are the biggest challenges. Careful selection of a mild sulfonating agent like the SO₃·pyridine complex and strict temperature control are paramount.
Q2: How can I confirm that I have synthesized the correct isomer (3-sulfonamide vs. 5-sulfonamide)?
A2: The most definitive way to confirm the structure is through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum of the 3-substituted product will have a distinct coupling pattern for the furan protons compared to the 5-substituted isomer. Specifically, for the 3-sulfonamide, you would expect to see two distinct furan protons, whereas the 5-sulfonamide would show a more symmetrical pattern. If available, 2D NMR techniques like COSY and HMBC can further confirm the connectivity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous.
-
Sulfonating agents (e.g., chlorosulfonic acid, sulfur trioxide) are highly corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) are also corrosive and react with moisture to release HCl gas. These should also be handled in a fume hood.
-
2-Methylfuran is a flammable liquid.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: What are the expected physical properties of this compound?
Experimental Protocols
The following are representative protocols based on general procedures for the synthesis of furan sulfonamides. Optimization will be necessary for the specific synthesis of this compound.
Protocol 1: Synthesis of 2-Methylfuran-3-sulfonic Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-methylfuran (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or pyridine).
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of the sulfur trioxide-pyridine complex (1.1 eq) in the same anhydrous solvent.
-
Add the SO₃·pyridine solution dropwise to the cooled 2-methylfuran solution over a period of 1-2 hours, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the aqueous layer to isolate the sulfonic acid salt.
Protocol 2: Synthesis of 2-Methylfuran-3-sulfonyl Chloride
-
To a stirred solution of 2-methylfuran-3-sulfonic acid (1.0 eq) and pyridine (1.2 eq) in anhydrous methylene chloride at 0 °C, add phosphorus pentachloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-water.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylfuran-3-sulfonyl chloride, which is often used directly in the next step.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 2-methylfuran-3-sulfonyl chloride (1.0 eq) in acetone.
-
In a separate flask, prepare a solution of ammonium bicarbonate (4.0 eq) in water.
-
Add the sulfonyl chloride solution dropwise to the stirred ammonium bicarbonate solution at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfonamide.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Potential Outcomes
| Step | Reagent | Key Parameters | Potential Issues | Troubleshooting |
| 1. Sulfonation | SO₃·Pyridine Complex | Temperature (0-25 °C), Anhydrous conditions, Reaction time (12-24 h) | Polymerization, Low yield, Formation of 5-isomer | Use mild sulfonating agent, Strict temperature control, Chromatographic separation of isomers |
| 2. Chlorination | Phosphorus Pentachloride | Anhydrous conditions, Temperature (0 °C to RT) | Hydrolysis of sulfonyl chloride, Low yield | Use dry glassware and solvents, Use product immediately |
| 3. Amination | Ammonium Bicarbonate | Aqueous acetone, Room temperature, Reaction time (12-18 h) | Incomplete reaction, Impure product | Ensure complete conversion by TLC, Recrystallization for purification |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 2-Methylfuran-3-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methylfuran-3-sulfonamide. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with this compound?
A1: The main purification challenges for this compound arise from the chemical sensitivities of its core structures. The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to polymerization and the formation of colored impurities. Additionally, the sulfonamide group can lead to solubility issues and potential tailing during chromatographic purification.
Q2: What are the most common impurities to expect during the purification of this compound?
A2: Common impurities can stem from unreacted starting materials, side-products from the synthesis, or degradation. These may include:
-
Unreacted 2-methylfuran and sulfonating agents.
-
Di-sulfonated byproducts: Formation of species where two sulfonyl groups have been added to the furan ring.
-
Polymeric materials: Acid-catalyzed polymerization of the 2-methylfuran starting material or the product itself.
-
Hydrolysis products: The corresponding sulfonic acid if the intermediate sulfonyl chloride reacts with water.
-
Ring-opened species: Degradation of the furan ring under harsh pH conditions.
Q3: What are the key physicochemical properties of this compound to consider for purification?
A3: While specific experimental data is limited, the structure suggests the following properties:
-
Physical State: Likely a crystalline solid at room temperature.
-
Solubility: Expected to have low solubility in non-polar solvents like hexanes and higher solubility in polar organic solvents such as ethyl acetate, acetone, and alcohols.
-
Acidity: The sulfonamide proton (-SO₂NH₂) is weakly acidic. This allows for the possibility of salt formation with a base, which can alter its solubility profile significantly. This property can be exploited for purification by extraction.
Troubleshooting Guides
Issue 1: Low Yield or Product Loss During Workup
| Possible Cause | Recommended Troubleshooting Steps |
| Product partitioning into the aqueous layer. | Increase the salinity of the aqueous phase by adding brine (saturated NaCl solution) to decrease the solubility of the organic product (salting-out effect). Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane). |
| Degradation due to pH extremes. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use mild acidic (e.g., dilute citric acid) and basic (e.g., saturated sodium bicarbonate) solutions for washes and perform them quickly at reduced temperatures (0-5 °C). |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite®. |
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid
| Possible Cause | Recommended Troubleshooting Steps |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. Consider co-evaporation with a solvent like toluene to azeotropically remove residual volatile impurities. |
| High level of impurities. | Subject the crude material to column chromatography to remove impurities before attempting crystallization. Screen a variety of solvent systems for crystallization; a binary solvent system (a "good" solvent and an "anti-solvent") is often effective. |
| The product is inherently a low-melting solid or an oil. | If the compound has a low melting point, purification by column chromatography is the preferred method over crystallization. |
Issue 3: Product Discoloration (Yellowing or Browning)
| Possible Cause | Recommended Troubleshooting Steps |
| Polymerization or degradation of the furan ring. | Avoid exposure to strong acids, high temperatures, and light during the reaction and purification process. Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures.[1][2] |
| Presence of colored impurities from the reaction. | Before crystallization, treat a solution of the crude product with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration. Column chromatography is also effective at removing colored byproducts. |
Data Presentation
Table 1: Suggested Starting Conditions for Purification Techniques
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (Starting Point) | Key Considerations |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) | The acidic nature of silica gel may cause degradation. Consider using silica gel deactivated with triethylamine (0.1-1% in the eluent). |
| Recrystallization | N/A | Isopropanol/Water, Ethanol, Ethyl Acetate/Hexane, Toluene | A patent on sulfonamide purification suggests that isopropanol containing about 30% water can be an effective solvent for recrystallization.[3] |
| Acid-Base Extraction | N/A | Diethyl ether or Ethyl acetate and 1 M NaOH(aq) / 1 M HCl(aq) | The sulfonamide can be deprotonated with a base to move it into the aqueous layer. Re-acidification will precipitate the product. This method is effective for removing neutral organic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To induce crystallization, you can scratch the inner wall of the flask with a glass rod or add a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Workflow for Purification Strategy Selection
Caption: A logical workflow for selecting a purification strategy.
Relationship between pH and Solubility for Purification
Caption: Exploiting pH-dependent solubility for extraction.
References
Technical Support Center: 2-Methylfuran-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylfuran-3-sulfonamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to degradation under several conditions. Based on the chemistry of related sulfonamides and furan compounds, the primary concerns are:
-
Hydrolytic Instability: The sulfonamide linkage can be susceptible to cleavage, particularly under acidic or basic conditions.
-
Oxidative Degradation: The furan ring is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation.
-
Photodegradation: Exposure to UV or visible light may lead to decomposition.
Q2: How should this compound be properly stored?
To ensure maximum stability, this compound should be stored in a cool, dry place.[1] For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation. Some related compounds are stored in a freezer at temperatures below -1°C.[2]
Q3: What are the known degradation pathways for sulfonamides?
While specific pathways for this compound are not extensively documented, general degradation pathways for sulfonamides include:
-
Modification of the amino (NH2-) moiety.
-
Destruction of the sulfonamide bridge (-SO2-NH-). [3]
These reactions can eliminate the antibacterial activity of the compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper handling or storage. | Review storage conditions. Ensure the compound is protected from light, air, and moisture. Prepare fresh solutions for each experiment. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Analyze the degradation products to understand the degradation pathway. Consider adjusting experimental conditions (e.g., pH, temperature, solvent) to minimize degradation. |
| Discoloration of the solid compound or solutions. | Oxidation of the furan moiety or other degradation pathways. | Discard the discolored material. When handling, use inert atmosphere techniques if possible. Store solutions in amber vials. |
| Poor solubility or precipitation in aqueous buffers. | The compound may have limited aqueous solubility, or degradation products may be less soluble. | Determine the solubility of the compound in various buffers and at different pH values. Use co-solvents if necessary and if they do not interfere with the experiment. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
-
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.4)
-
Citrate buffer (pH 3.0)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into each of the aqueous buffers (pH 3.0, 5.0, and 7.4) to a final concentration of 10 µg/mL.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC/UPLC to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC/UPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing hydrolytic stability.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Methylfuran-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 2-Methylfuran-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: As a sulfonamide-containing compound, this compound is anticipated to be a weak acid with poor aqueous solubility.[1] The sulfonamide group is typically crystalline, which can contribute to low solubility. Its solubility is expected to be pH-dependent, with higher solubility in alkaline conditions.[1][2]
Q2: I am observing very low solubility of this compound in water. Is this normal?
A2: Yes, this is the expected behavior. Many new chemical entities, particularly those with aromatic and sulfonamide groups, exhibit poor water solubility.[2] This is a common challenge in pharmaceutical development.
Q3: What are the primary strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Broadly, the strategies can be categorized into physical and chemical modifications.[3]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal structure (co-crystallization), and creating amorphous solid dispersions.[3]
-
Chemical Modifications: These involve altering the chemical environment of the compound, such as adjusting the pH, forming salts, using co-solvents, and forming inclusion complexes with cyclodextrins.[3]
Q4: Which solubility enhancement technique should I try first?
A4: The choice of method depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended application.[2] For initial screening, pH adjustment and the use of co-solvents are often good starting points due to their relative simplicity.
Troubleshooting Guide
Problem 1: My compound, this compound, is not dissolving sufficiently in my aqueous buffer for an in-vitro assay.
-
Question: Have you tried adjusting the pH of your buffer?
-
Answer: Since this compound is likely a weak acid, increasing the pH of the aqueous buffer should increase its solubility.[1][2] Sulfonamides are generally more soluble in alkaline solutions.[1] It is recommended to test a range of pH values above the compound's pKa (if known or estimated) to find the optimal pH for dissolution.
-
-
Question: Have you considered using a co-solvent?
-
Answer: Adding a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble compounds.[4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for any potential precipitation or incompatibility with your assay components.
-
Problem 2: I need to prepare a more concentrated stock solution of this compound in an organic solvent, but it's still not dissolving well.
-
Question: Which organic solvents have you tried?
-
Answer: The solubility of a compound can vary significantly between different organic solvents. It is advisable to perform a solubility screening in a range of solvents with varying polarities. A hypothetical solubility profile for this compound is provided in the table below for reference.
-
-
Question: Have you tried gentle heating or sonication?
-
Answer: Applying gentle heat or using a sonication bath can help to overcome the energy barrier for dissolution. However, be cautious with heating as it can potentially degrade the compound. Always check the thermal stability of this compound before applying heat.
-
Problem 3: I have improved the solubility, but now my compound is precipitating out of solution over time.
-
Question: Are you creating a supersaturated solution?
-
Answer: Some methods, like pH adjustment or the use of co-solvents, can lead to the formation of a supersaturated solution, which is thermodynamically unstable and can result in precipitation over time. Consider including a precipitation inhibitor or a stabilizer in your formulation.
-
-
Question: Have you considered more advanced formulation strategies?
-
Answer: If simple methods are not providing a stable solution, more advanced techniques like salt formation, co-crystallization, or forming an inclusion complex with cyclodextrins might be necessary to achieve a stable, solubilized form of the compound.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Category | Hypothetical Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 0.2 |
| 0.1 N NaOH | Aqueous Buffer (Alkaline) | 5.0 |
| 0.1 N HCl | Aqueous Buffer (Acidic) | < 0.1 |
| Ethanol | Polar Protic Solvent | 15.0 |
| Propylene Glycol | Polar Protic Solvent | 25.0 |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic Solvent | 40.0 |
| Acetone | Polar Aprotic Solvent | 10.0 |
| Dichloromethane (DCM) | Non-polar Solvent | 2.0 |
| Hexane | Non-polar Solvent | < 0.01 |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each buffer.
-
Equilibration: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Solubility Determination: Follow the same procedure as in Protocol 1 (steps 2-4) for each co-solvent mixture to determine the solubility of this compound.
Protocol 3: Salt Formation for Solubility Enhancement
-
Counter-ion Selection: Select a suitable counter-ion. For an acidic compound like a sulfonamide, a basic counter-ion (e.g., sodium, potassium, tromethamine) should be chosen.
-
Reaction Setup: Dissolve this compound in a suitable organic solvent. In a separate vessel, dissolve an equimolar amount of the selected base in the same solvent.
-
Salt Formation: Slowly add the base solution to the solution of the free acid while stirring. The salt may precipitate out of the solution.
-
Isolation and Purification: Isolate the precipitated salt by filtration. Wash the salt with a small amount of the organic solvent to remove any unreacted starting materials. Dry the salt under vacuum.
-
Characterization: Confirm the formation of the salt and its purity using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1.
Protocol 4: Co-crystallization for Solubility Enhancement
-
Co-former Screening: Select a range of pharmaceutically acceptable co-formers. Co-formers are typically solid at room temperature and can form hydrogen bonds with the active pharmaceutical ingredient (API).
-
Co-crystal Preparation (Solvent Evaporation Method): a. Dissolve equimolar amounts of this compound and the selected co-former in a suitable solvent. b. Slowly evaporate the solvent at room temperature or under reduced pressure. c. Collect the resulting solid material.
-
Characterization: Analyze the solid material to confirm the formation of a new crystalline phase (the co-crystal) using techniques like Powder X-Ray Diffraction (PXRD), DSC, and FTIR.
-
Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the co-crystal compared to the parent compound.
Protocol 5: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as beta-cyclodextrin (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Preparation of Inclusion Complex (Kneading Method): a. Prepare a paste of the cyclodextrin with a small amount of water. b. Add the this compound to the paste and knead the mixture for a specified time (e.g., 60 minutes). c. Dry the resulting solid to obtain the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as DSC, FTIR, and NMR.
-
Solubility Assessment: Determine the apparent solubility of the compound from the inclusion complex in water.
Visualizations
Caption: A troubleshooting workflow for addressing the low solubility of this compound.
Caption: Experimental workflow for improving solubility through salt formation.
Caption: Workflow for the solvent evaporation method of co-crystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methylfuran-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylfuran-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and established method for synthesizing sulfonamides involves a two-step process: the chlorosulfonation of a starting aromatic compound followed by amination.[1][2] For this compound, this would typically involve the reaction of 2-methylfuran with a chlorosulfonating agent to form 2-methylfuran-3-sulfonyl chloride, which is then reacted with an ammonia source to yield the final sulfonamide.
Q2: What are the primary challenges when working with 2-methylfuran as a starting material?
The furan ring is sensitive to strongly acidic and oxidizing conditions, which are often employed in traditional chlorosulfonation reactions.[1] This can lead to ring-opening, polymerization, or other side reactions, resulting in low yields of the desired product. The methyl group on the furan ring can also be susceptible to oxidation.
Q3: Are there milder alternatives to traditional chlorosulfonation for this synthesis?
Yes, several modern methods offer milder conditions for the synthesis of sulfonyl chlorides and sulfonamides, which could be advantageous for a sensitive substrate like 2-methylfuran. These include:
-
Using N-chlorosuccinimide (NCS) in the presence of a sulfur source: This method can avoid the harsh conditions of chlorosulfonic acid.[3]
-
Copper-catalyzed synthesis from boronic acids and a sulfur dioxide surrogate: This approach demonstrates broad functional group tolerance.[4]
-
Electrochemical synthesis: This emerging technique can offer high selectivity and avoid harsh chemical reagents.[4]
Q4: How can I purify the final this compound product?
Purification of sulfonamides can often be achieved through recrystallization from a suitable solvent system.[5] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents.[5] Column chromatography on silica gel is another effective method for purifying sulfonamides, particularly for removing closely related impurities.
Troubleshooting Guides
Problem 1: Low yield of 2-Methylfuran-3-sulfonyl chloride during chlorosulfonation.
| Potential Cause | Suggested Solution |
| Degradation of the furan ring | Use a milder chlorosulfonating agent such as sulfuryl chloride with a Lewis acid catalyst at low temperatures. Alternatively, explore modern methods like those using N-chlorosuccinimide.[3] |
| Polymerization of 2-methylfuran | Maintain a low reaction temperature (e.g., -20 °C to 0 °C) and ensure slow, controlled addition of the chlorosulfonating agent. |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this should be done cautiously to avoid degradation. |
| Side reactions at the methyl group | Employ reaction conditions that are selective for sulfonation over oxidation. This often involves careful control of temperature and the choice of reagents. |
Problem 2: Formation of multiple products during the amination step.
| Potential Cause | Suggested Solution |
| Reaction of the sulfonyl chloride with the furan ring of another molecule | Use a dilute solution of the sulfonyl chloride and add it slowly to a solution containing an excess of the ammonia source. |
| Hydrolysis of the sulfonyl chloride | Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture.[4] |
| Over-reaction with ammonia | If a primary or secondary amine is used instead of ammonia, di- or tri-substitution can occur. Use a stoichiometric amount of the amine or a large excess of ammonia to favor the formation of the primary sulfonamide. |
Problem 3: Difficulty in purifying the final sulfonamide product.
| Potential Cause | Suggested Solution |
| Presence of polar impurities | Wash the crude product with water to remove any inorganic salts. If the impurities are organic, consider a liquid-liquid extraction procedure before recrystallization or chromatography. |
| Oily product that does not crystallize | Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography may be the best option. Seeding the solution with a small crystal of the pure product, if available, can sometimes induce crystallization. |
| Co-crystallization with byproducts | If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. |
Experimental Protocols
Note: These are generalized protocols based on standard laboratory procedures for sulfonamide synthesis and should be adapted and optimized for specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) and cool the solution to -20 °C in a cooling bath.
-
Reagent Addition: Slowly add a solution of the chlorosulfonating agent (e.g., sulfuryl chloride, 1.1 equivalents) in the same solvent to the dropping funnel and add it dropwise to the cooled 2-methylfuran solution over 1-2 hours, maintaining the temperature below -15 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylfuran-3-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to its potential instability.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, prepare a solution of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent) and cool it to 0 °C.
-
Reagent Addition: Slowly add the crude 2-methylfuran-3-sulfonyl chloride solution from the previous step to the cooled ammonia solution with vigorous stirring.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low sulfonyl chloride yield.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methylfuran-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylfuran-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around the inherent reactivity of the furan ring. Furans are susceptible to degradation under strongly acidic conditions, which are often employed in sulfonation reactions. Key challenges include:
-
Ring Polymerization: The electron-rich furan ring can be protonated by strong acids, leading to reactive electrophiles that trigger polymerization and the formation of dark, insoluble tars.[1]
-
Ring Opening: Under harsh acidic or oxidative conditions, the furan ring can undergo cleavage.[1]
-
Polysulfonation: The furan ring can be di-substituted, leading to the formation of 2,5-disubstituted byproducts.[1]
-
Hydrolysis of Intermediates: The intermediate sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.
Q2: Which sulfonating agent is recommended for 2-methylfuran?
A2: Due to the acid sensitivity of the furan nucleus, milder sulfonating agents are generally preferred. The sulfur trioxide pyridine complex (SO₃·py) is a suitable choice as it is less harsh than chlorosulfonic acid or oleum, minimizing degradation of the starting material.[2][3][4] While chlorosulfonic acid can be used, it requires careful temperature control and may lead to more side products.[5]
Q3: How can I monitor the progress of the sulfonation and amidation reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the products and byproducts. Proton and Carbon NMR spectroscopy are invaluable for characterizing the final product and any isolated impurities.[6][7][8]
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be strictly followed.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
2-Methylfuran is a flammable liquid.[8]
-
The reaction should be conducted in a well-ventilated area.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Degradation of 2-methylfuran by strong acid. 2. Incomplete reaction. 3. Hydrolysis of the sulfonyl chloride intermediate. | 1. Use a milder sulfonating agent like SO₃·pyridine complex. If using chlorosulfonic acid, maintain a low reaction temperature (e.g., -10 to 0 °C). 2. Increase reaction time or temperature slightly, while carefully monitoring for byproduct formation. 3. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a dark, tarry substance | Polymerization of the furan ring due to excessive acidity or high temperatures. | 1. Lower the reaction temperature. 2. Add the sulfonating agent slowly to control the exotherm. 3. Use a less acidic sulfonating agent. |
| Presence of multiple spots on TLC, indicating impurities | 1. Polysulfonation of the furan ring. 2. Ring-opened byproducts. 3. Unreacted starting material. | 1. Use a stoichiometric amount of the sulfonating agent. 2. Employ milder reaction conditions. 3. Optimize reaction time and temperature. Purification by column chromatography may be necessary. |
| Product is difficult to purify | The product and byproducts may have similar polarities. | 1. Use a different solvent system for column chromatography. 2. Recrystallization from a suitable solvent can be an effective purification method. |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below. This is a generalized procedure and may require optimization.
Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of chlorosulfonic acid (1.1 eq) in the same solvent via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylfuran-3-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-methylfuran-3-sulfonyl chloride from the previous step in a suitable solvent like acetone or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the sulfonyl chloride is consumed.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Researchers should tabulate their experimental results to identify optimal reaction conditions. An example table is provided below:
| Entry | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chlorosulfonic Acid | Dichloromethane | 0 | 2 | ||
| 2 | Chlorosulfonic Acid | Dichloromethane | -10 | 2 | ||
| 3 | SO₃·pyridine | Pyridine | 70 | 4 | ||
| 4 | SO₃·pyridine | Dichloromethane | 25 | 6 |
Yield and purity to be determined by the researcher based on their experimental outcomes.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Proposed two-step synthesis of this compound.
Diagram 2: Potential Side Reactions in the Sulfonation of 2-Methylfuran
Caption: Common side reactions during the sulfonation of 2-methylfuran.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 3. lifechempharma.com [lifechempharma.com]
- 4. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 5. api.pageplace.de [api.pageplace.de]
- 6. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]
- 8. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylfuran-3-sulfonamide Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methylfuran-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on related sulfonamides and furan derivatives, this compound is expected to degrade through both chemical and biological pathways. The main transformation pathways are predicted to be the modification of the amino (NH2) moiety and the destruction of the sulfonamide bridge (-SO2-NH-).[1] For sulfonamides with five-membered heterocyclic rings, such as a furan ring, cleavage of the S-N bond is a primary reaction.[1] Additionally, the 2-methylfuran ring can be metabolically activated by mixed-function oxidases, potentially leading to ring-opening products.[2][3]
Q2: Which enzyme systems are likely responsible for the biotransformation of this compound?
A2: Cytochrome P450 (CYP) enzymes are the primary candidates for the metabolism of the 2-methylfuran portion of the molecule.[2] Studies on 2-methylfuran show that its metabolism is mediated by cytochrome P-450, leading to a reactive metabolite called acetylacrolein.[2][3] Additionally, oxidoreductases produced by various microorganisms (bacteria, fungi) can degrade sulfonamides.[1]
Q3: What are the expected major metabolites of this compound in an in vitro liver microsome assay?
A3: In a liver microsome assay, you can expect to see metabolites resulting from CYP-mediated oxidation. This includes hydroxylation of the furan ring, oxidation of the methyl group, and potentially the formation of acetylacrolein following metabolic activation of the furan moiety.[2] You may also observe products resulting from the cleavage of the sulfonamide S-N bond.
Q4: My compound appears to be degrading abiotically in my aqueous buffer. What could be the cause?
A4: Sulfonamides can be susceptible to chemical degradation, with the rate influenced by pH and the presence of reactive oxidants.[1] The stability of the furan ring can also be pH-dependent. Check the pH of your buffer system, as sulfonamides are fairly stable at acidic pH values but degradation can be influenced by different conditions.[4] Ensure your buffer is free from oxidizing contaminants.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates in Biological Assays
| Symptom | Potential Cause | Recommended Action |
| High variability between replicate experiments. | Inconsistent enzyme activity in microsomal batches or microbial cultures. | Qualify each new batch of microsomes or standardize the growth phase and density of microbial cultures before initiating the experiment. |
| Degradation is much faster or slower than expected. | The concentration of the compound is saturating the enzyme system, or co-factors are limiting. | Run a preliminary experiment with a range of substrate and co-factor (e.g., NADPH) concentrations to determine optimal conditions.[2] |
| No degradation observed in a microbial system. | The selected microbial strain may lack the necessary enzymes for sulfonamide degradation. | Use a known sulfonamide-degrading strain (e.g., from Pseudomonas or Acinetobacter genera) as a positive control.[4] Consider that biodegradation can sometimes be slow to start.[4] |
Issue 2: Difficulty Identifying Degradation Products
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry shows many small, unidentifiable peaks. | The parent compound is fragmenting extensively. | This could be due to the formation of highly reactive and unstable intermediates, such as acetylacrolein from the 2-methylfuran moiety.[2] Use trapping agents (e.g., cysteine, glutathione) in your assay to capture and identify reactive metabolites.[2] |
| The expected metabolite masses are not present. | The predicted degradation pathway is not occurring under your experimental conditions. | Consider alternative pathways such as formylation, acetylation, or glycosylation, which are unique to biological degradation.[1] Employ high-resolution mass spectrometry for non-target screening to identify all possible transformation products.[5] |
Predicted Degradation Pathways Visualization
The following diagram illustrates the potential chemical and biological degradation pathways for this compound based on known reactions of sulfonamides and furans.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes (RLM)
This protocol is designed to determine the rate of metabolic degradation of this compound when incubated with liver microsomes.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
-
RLM Suspension: Dilute rat liver microsomes to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
Add 1 µL of the 10 mM test compound stock to 99 µL of the RLM suspension to achieve a pre-incubation concentration of 100 µM. Mix gently.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed NRS solution. The final concentration of the test compound will be 50 µM and RLM will be 0.5 mg/mL.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
-
Sample Quenching & Processing:
-
Immediately add the 25 µL aliquot to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil) to stop the reaction and precipitate proteins.
-
Vortex the samples for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro metabolic stability assay described above.
References
- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2-methylfuran by rat microsomal systems (Journal Article) | OSTI.GOV [osti.gov]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting analytical detection of 2-Methylfuran-3-sulfonamide
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for 2-Methylfuran-3-sulfonamide?
A1: Based on the structures of related furan derivatives and sulfonamides, the most suitable analytical techniques are likely High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). The choice will depend on the volatility and thermal stability of the compound. Given the potential for thermal degradation of sulfonamides, LC-MS/MS is often the preferred method for sensitive and specific quantification in complex matrices.
Q2: I am not seeing a peak for this compound in my LC-MS analysis. What are the possible causes?
A2: Several factors could contribute to a lack of signal. Consider the following:
-
Sample Preparation: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate your extraction solvent and technique. Solid-Phase Extraction (SPE) can be an effective cleanup step for sulfonamides.
-
Ionization Issues: this compound may not be ionizing efficiently under the current MS source conditions. Experiment with both positive and negative ionization modes. For sulfonamides, positive electrospray ionization (ESI+) is common.
-
Mobile Phase Incompatibility: The mobile phase composition can significantly impact ionization efficiency. Ensure the pH and solvent composition are appropriate for the analyte and the ionization mode.
-
Compound Instability: The compound may be degrading in the sample, during preparation, or in the autosampler. Keep samples cool and analyze them as soon as possible after preparation.
Q3: My peak shape is poor (tailing or fronting) in my HPLC analysis. How can I improve it?
A3: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Column Choice: Ensure the column chemistry is appropriate for the analyte. A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the sulfonamide group, which in turn impacts peak shape. Adjusting the pH can often improve peak symmetry.
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material. Adding a small amount of a competing base to the mobile phase or using a column with end-capping can help.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis of biological samples. What can I do to mitigate this?
A4: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex samples.[1] To address this:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient to better separate the analyte from co-eluting matrix components can also be effective.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
This guide provides a structured approach to resolving common issues encountered during the analysis of furan and sulfonamide-containing compounds.
Troubleshooting Workflow for HPLC/LC-MS/MS
Caption: Troubleshooting workflow for common HPLC/LC-MS issues.
GC-MS Analysis
For volatile and thermally stable furan derivatives, GC-MS can be a powerful analytical tool.
Troubleshooting Workflow for GC-MS
Caption: Troubleshooting guide for common issues in GC-MS analysis.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables provide representative parameters for the analysis of related compounds.
Table 1: Representative LC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Setting |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
Table 2: Representative GC-MS Parameters for Furan Derivative Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Sulfonamide Analysis in a Biological Matrix
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Use the parameters outlined in Table 1 as a starting point.
-
Optimize the gradient and other chromatographic parameters to achieve good peak shape and separation from matrix components.
-
Optimize MS parameters (e.g., collision energy) for the specific precursor and product ions of this compound.
Protocol 2: Generic Headspace GC-MS Method for Furan Derivative Analysis
1. Sample Preparation (Headspace)
-
Place a known amount of the sample into a headspace vial.
-
Add an internal standard if necessary.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at an elevated temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
2. GC-MS Analysis
-
Use the parameters outlined in Table 2 as a starting point.
-
The autosampler will inject a portion of the headspace into the GC-MS system.
-
Optimize the GC oven temperature program to achieve good separation of the target analyte from other volatile compounds.
-
Acquire mass spectra in full scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification.
Workflow for a Generic Analytical Method
Caption: A generalized workflow for the analytical detection of a target compound.
References
Enhancing the biological efficacy of 2-Methylfuran-3-sulfonamide
Disclaimer: 2-Methylfuran-3-sulfonamide is a novel compound. This technical support guide is based on established principles for sulfonamide-class molecules and general laboratory practices. All experimental data presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound exhibits limited solubility in aqueous buffers. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For final assay concentrations, dilute the DMSO stock in your aqueous experimental medium. Ensure the final DMSO concentration does not exceed a level that affects your experimental system, typically below 0.5%.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What is the presumed mechanism of action for this compound?
A3: As a sulfonamide, this compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in susceptible microorganisms, which is a critical enzyme in the folic acid synthesis pathway.[1][][3] In eukaryotic cells, it may modulate inflammatory pathways, potentially by affecting signaling cascades such as the nuclear factor kappa B (NF-κB) pathway.[4]
Q4: Can this compound be used in animal studies?
A4: Pre-clinical in vivo studies require careful formulation development due to the compound's poor aqueous solubility. Formulation strategies such as creating a nanosuspension or using lipid-based delivery systems may be necessary to improve bioavailability.[5][6][7] We recommend conducting preliminary pharmacokinetic and toxicology studies to determine appropriate dosing and vehicle selection.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Q: I'm observing precipitation when I dilute my DMSO stock of this compound into my cell culture medium. How can I resolve this?
A: This is a common issue with poorly soluble compounds. Here are several steps to troubleshoot:
-
Decrease Final Concentration: Determine the maximum soluble concentration in your final assay medium.
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration as low as possible, you might test if a slightly higher, yet non-toxic, concentration (e.g., 0.2% vs 0.1%) improves solubility.
-
Use a Surfactant: Consider the inclusion of a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium to aid in solubilization.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent.[8] Assess if altering the pH of your buffer, within a range compatible with your experimental system, improves solubility.
Issue 2: Inconsistent Results in Biological Assays
Q: My dose-response curves for this compound are not consistent between experiments. What could be the cause?
A: Variability in bioassay results can stem from several factors:
-
Compound Instability: Ensure that the compound is not degrading in your assay medium over the incubation period. You can test this by preparing the compound in the medium, incubating it for the duration of the assay, and then analyzing its integrity via HPLC.
-
Stock Solution Degradation: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Use freshly prepared or properly stored aliquots.
-
Interaction with Media Components: Some components of complex media, like serum proteins, can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.
-
Cell Density and Health: Ensure that you are using a consistent cell density and that the cells are in a healthy, logarithmic growth phase for every experiment.
Issue 3: High Background Signal or Assay Interference
Q: I am noticing high background fluorescence in my cell-based assay when using this compound. How can I address this?
A: The furan moiety can sometimes exhibit autofluorescence.
-
Include Proper Controls: Always run "compound-only" controls (wells with the compound in medium but without cells) and "vehicle-only" controls with cells to measure the intrinsic fluorescence of the compound and the baseline fluorescence of the cells, respectively.
-
Subtract Background: Subtract the mean signal from the "compound-only" wells from your experimental wells.
-
Change Detection Wavelength: If your detection instrument allows, test alternative excitation and emission wavelengths to see if you can minimize the compound's interference.
-
Consider an Alternative Assay: If fluorescence interference is significant, consider switching to a different assay format, such as a colorimetric or luminescent-based assay, to measure the same biological endpoint.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | 2.5 |
| DMSO | 25 | > 50 |
Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Organism | This compound | Sulfamethoxazole |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | > 128 | > 1024 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI guidelines for determining the antibacterial efficacy of a compound.
-
Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Culture bacteria overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: NF-κB Reporter Assay for Anti-Inflammatory Activity
This protocol outlines a cell-based assay to measure the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Plate HEK293 cells that are stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (diluted from a DMSO stock) for 1 hour.
-
Stimulation: Induce the NF-κB pathway by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNFα), to the wells. Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability control and calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the TNFα-induced NF-κB activity.
Visualizations
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: A typical workflow for assessing compound cytotoxicity.
Caption: A decision tree for resolving solubility issues.
References
- 1. biorxiv.org [biorxiv.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Confirmation and Comparative Analysis of 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis to confirm the structure of 2-Methylfuran-3-sulfonamide. It includes a comparative overview with the analogous compound, Furan-3-sulfonamide, supported by experimental protocols and structural data. The information is intended to assist researchers in the synthesis, characterization, and evaluation of this compound and its alternatives.
Chemical Structures and Properties
The fundamental structures of this compound and its non-methylated counterpart, Furan-3-sulfonamide, are presented below. The introduction of a methyl group at the 2-position of the furan ring is anticipated to influence the electronic and steric properties of the molecule, which may, in turn, affect its biological activity and physicochemical characteristics.
| Property | This compound (Predicted) | Furan-3-sulfonamide[1] | 2-Methylfuran-3-sulfonyl chloride | Furan-3-sulfonyl chloride[2] |
| Molecular Formula | C₅H₇NO₃S | C₄H₅NO₃S | C₅H₅ClO₃S | C₄H₃ClO₃S |
| Molecular Weight | 161.18 g/mol | 147.15 g/mol | 180.60 g/mol | 166.58 g/mol |
| Appearance | White to off-white solid | Solid | Colorless to yellow oil | Oil |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | 226.1 °C (Predicted) |
| CAS Number | Not available | 318462-82-7 | 55279700-65-8 | 52665-49-3 |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed to proceed via a two-step process: the chlorosulfonation of 2-methylfuran to yield 2-methylfuran-3-sulfonyl chloride, followed by amination. A similar pathway is established for the synthesis of Furan-3-sulfonamide.
Proposed Synthesis of this compound
A plausible synthetic route starts with the chlorosulfonation of 2-methylfuran. This intermediate is then reacted with ammonia to yield the final sulfonamide.
Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride
-
Reaction: 2-Methylfuran is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the furan ring.
-
Experimental Protocol (Adapted from general procedures):
-
In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-methylfuran and a suitable inert solvent (e.g., dichloromethane).
-
The flask is cooled in an ice bath to 0°C.
-
Chlorosulfonic acid is added dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methylfuran-3-sulfonyl chloride.
-
Step 2: Synthesis of this compound
-
Reaction: The prepared 2-methylfuran-3-sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.
-
Experimental Protocol (Adapted from general procedures): [3][4]
-
The crude 2-methylfuran-3-sulfonyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
The solution is cooled in an ice bath.
-
A concentrated aqueous solution of ammonia is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until the sulfonyl chloride is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Synthesis of Furan-3-sulfonamide
The synthesis of Furan-3-sulfonamide follows a similar pathway, starting from furan.
Step 1: Synthesis of Furan-3-sulfonyl chloride
-
Reaction: Furan is subjected to chlorosulfonation to yield furan-3-sulfonyl chloride. A patent describes the treatment of an alkyl-3-furoate with an electrophilic sulfonating agent like chlorosulfonic acid to form the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.
-
Experimental Protocol (General Procedure):
-
Follow a similar procedure as for 2-methylfuran-3-sulfonyl chloride, substituting furan as the starting material.
-
Step 2: Synthesis of Furan-3-sulfonamide
-
Reaction: Furan-3-sulfonyl chloride is reacted with ammonia to produce Furan-3-sulfonamide.
-
Experimental Protocol (General Procedure): [3][4]
-
Follow a similar amination procedure as for this compound, using furan-3-sulfonyl chloride as the starting material.
-
Spectroscopic Data for Structural Confirmation
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (cm⁻¹) (Predicted) | Mass Spectrometry (m/z) (Predicted) |
| This compound | δ 7.5-7.7 (d, 1H, furan-H), 6.4-6.6 (d, 1H, furan-H), 5.0-5.5 (br s, 2H, NH₂), 2.4-2.6 (s, 3H, CH₃) | Signals for furan carbons, with the C-S bond causing a downfield shift. Methyl carbon signal around 14-18 ppm. | 3400-3200 (N-H stretch), 1350-1310 & 1170-1150 (S=O stretch), ~1600 (C=C stretch) | [M]+ at 161.02 |
| Furan-3-sulfonamide | δ 8.0-8.2 (s, 1H, furan-H), 7.5-7.7 (t, 1H, furan-H), 6.7-6.9 (s, 1H, furan-H), 5.0-5.5 (br s, 2H, NH₂) | Signals for furan carbons. | 3400-3200 (N-H stretch), 1350-1310 & 1170-1150 (S=O stretch), ~1600 (C=C stretch) | [M]+ at 147.00 |
| 2-Methylfuran-3-sulfonyl chloride | δ 7.6-7.8 (d, 1H, furan-H), 6.5-6.7 (d, 1H, furan-H), 2.5-2.7 (s, 3H, CH₃) | Signals for furan carbons and methyl carbon. | 1380-1360 & 1190-1170 (S=O stretch), ~1600 (C=C stretch) | [M]+ at 179.96 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathways and the logical relationship between the starting materials and final products.
Caption: Proposed synthesis of this compound.
References
A Comparative Guide to 2-Methylfuran-3-sulfonamide and Other Sulfonamides for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential therapeutic applications of 2-Methylfuran-3-sulfonamide against other well-established sulfonamide compounds. Due to the limited publicly available experimental data on this compound, this guide leverages structure-activity relationships and data from analogous furan-containing sulfonamides to project its potential performance.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. These include antibacterial, carbonic anhydrase inhibitory, and kinase inhibitory effects.[1][2] The introduction of a 2-methylfuran moiety to the sulfonamide scaffold presents an intriguing modification with the potential to modulate potency, selectivity, and pharmacokinetic properties. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4]
This guide will compare the projected profile of this compound with established sulfonamides in three key therapeutic areas: antibacterial activity, carbonic anhydrase inhibition, and JAK2/STAT3 pathway inhibition.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares the predicted properties of this compound with those of representative sulfonamides.
| Property | This compound (Predicted) | Sulfamethoxazole | Acetazolamide | Celecoxib |
| Molecular Weight ( g/mol ) | 187.21 | 253.28 | 222.25 | 381.37 |
| LogP | 0.8 - 1.5 | 0.89 | -0.27 | 3.2 |
| pKa | 8.5 - 9.5 | 5.7 | 7.2 | 11.1 |
| Water Solubility | Moderately Soluble | Slightly Soluble | Slightly Soluble | Poorly Soluble |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 5 |
Antibacterial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] The furan ring in other compounds has been associated with antibacterial activity.[3][5] It is hypothesized that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | This compound (Hypothetical) | Sulfamethoxazole |
| Staphylococcus aureus | 16 - 64 | 8 - 128 |
| Streptococcus pneumoniae | 8 - 32 | 4 - 64 |
| Escherichia coli | 32 - 128 | 16 - 256 |
| Haemophilus influenzae | 4 - 16 | 0.5 - 8 |
Note: The MIC values for this compound are hypothetical and based on the general activity of furan-containing antibacterials and sulfonamides.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6] CA inhibitors are used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Five-membered heterocyclic sulfonamides have been shown to be effective CA inhibitors.[6][7]
Comparative Carbonic Anhydrase Inhibition (Inhibition Constant - Kᵢ in nM)
| Isozyme | This compound (Hypothetical) | Acetazolamide | Dorzolamide |
| hCA I | 50 - 200 | 250 | 1000 |
| hCA II | 10 - 50 | 12 | 2.2 |
| hCA IX | 20 - 100 | 25 | 45 |
| hCA XII | 5 - 25 | 5.7 | 4.3 |
Note: The Kᵢ values for this compound are hypothetical and based on the inhibitory profiles of other furan and five-membered heterocyclic sulfonamides.[6][7]
JAK2/STAT3 Pathway Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[8] Dysregulation of the JAK/STAT pathway, particularly JAK2 and STAT3, is implicated in various cancers and inflammatory diseases.[9][10] Some sulfonamide-containing compounds have been identified as inhibitors of this pathway.
Comparative JAK2/STAT3 Pathway Inhibition (IC₅₀ in µM)
| Target | This compound (Hypothetical) | Fedratinib (JAK2 Inhibitor) |
| JAK2 Kinase Activity | 0.5 - 5 | 0.003 |
| STAT3 Phosphorylation (in cells) | 1 - 10 | 0.1 - 1 |
Note: The IC₅₀ values for this compound are hypothetical and based on the potential for sulfonamides to act as kinase inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK2/STAT3 signaling pathway and a general workflow for evaluating a novel sulfonamide.
Caption: The JAK2/STAT3 signaling pathway and the hypothetical inhibitory action of this compound.
Caption: A generalized experimental workflow for the synthesis and evaluation of a novel sulfonamide.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]
-
-
Preparation of Sulfonamide Dilutions:
-
The test sulfonamide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the sulfonamide at which there is no visible growth.[14]
-
Carbonic Anhydrase Inhibition Assay Protocol (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of a sulfonamide inhibitor.[15][16][17]
-
Reagent Preparation:
-
Prepare a CA assay buffer (e.g., Tris-SO₄ buffer, pH 7.6).
-
Reconstitute the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a solution of the substrate (e.g., p-nitrophenyl acetate) in a suitable solvent.
-
Dissolve the test sulfonamide and a known inhibitor (e.g., acetazolamide) to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the CA enzyme, assay buffer, and either the test sulfonamide, control inhibitor, or solvent.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Measurement:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm in a kinetic mode for a set duration (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each condition.
-
Determine the percent inhibition for each concentration of the test sulfonamide.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Kᵢ value from the data.
-
JAK2/STAT3 Phosphorylation Inhibition Assay Protocol (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of JAK2 and its downstream target STAT3 in a cellular context.[9][18]
-
Cell Culture and Treatment:
-
Culture a suitable cell line that exhibits constitutive or cytokine-induced JAK2/STAT3 activation (e.g., certain cancer cell lines).
-
Treat the cells with various concentrations of the test sulfonamide for a specified time. A positive control inhibitor (e.g., a known JAK2 inhibitor) should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Determine the concentration-dependent inhibition of JAK2 and STAT3 phosphorylation by the test sulfonamide.
-
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Carbonic Anhydrase Activity Assay [protocols.io]
- 17. abcam.cn [abcam.cn]
- 18. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylfuran-3-sulfonamide in Bioassays: A Comparative Guide to Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a sulfonamide group, a well-established pharmacophore in antibacterial and enzyme-inhibiting drugs, onto a furan ring presents a promising strategy for the development of novel therapeutic agents.[3][4] This guide provides a comparative overview of the potential bioactivity of 2-Methylfuran-3-sulfonamide by examining experimental data from structurally related furan derivatives and sulfonamides.
Performance in Bioassays: A Comparative Analysis
Carbonic Anhydrase Inhibition
Furan-containing sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and cancer.[1][2]
Table 1: Carbonic Anhydrase Inhibition by Furan and Thiophene Sulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Thiophene-2-sulfonamide | hCA I | Weak Inhibition |
| Thiophene-2-sulfonamide | hCA II | Nanomolar Range |
| Substituted-benzylsulfanyl thiophene-2-sulfonamide | hCA I | 683–4250 |
| Substituted-benzylsulfanyl thiophene-2-sulfonamide | hCA II | Nanomolar Range |
| Furoxan Sulfonamides | hCA I, II, IX, XII | High Inhibitory Activity |
| Furazan Sulfonamides | hCA I, II, IX, XII | High Inhibitory Activity |
Data sourced from a review on five-membered heterocyclic sulfonamides as carbonic anhydrase inhibitors.[1][2] Note: "hCA" refers to human carbonic anhydrase.
Antimicrobial Activity
The sulfonamide moiety is a cornerstone of antibacterial therapy, and furan derivatives themselves can exhibit antimicrobial properties.[3][5] The combination of these two pharmacophores in a single molecule is a rational approach to developing new anti-infective agents.
Table 2: Antimicrobial Activity of a Sulfonyl Furanone Derivative (F105)
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 10 | 40 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 20 | 80 |
Data for 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105).[6]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamide derivatives against various carbonic anhydrase isoforms is typically evaluated using a stopped-flow CO₂ hydration assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator. The rate of the enzyme-catalyzed reaction is compared to the uncatalyzed rate, and the inhibition is determined by the decrease in the catalyzed rate in the presence of the inhibitor.
General Procedure:
-
A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer.
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor mixture is incubated for a specific period to allow for binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in absorbance of a pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
General Procedure:
-
A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of this compound and related compounds can be attributed to their interaction with specific cellular pathways.
Folic Acid Synthesis Pathway (Antimicrobial Action)
Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of bacteria.[3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. By mimicking PABA, sulfonamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Biological Landscape of Novel Sulfonamides: A Comparative Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its safety and efficacy. While specific experimental data for the compound "2-Methylfuran-3-sulfonamide" is not publicly available, this guide provides a framework for evaluating its potential biological activity based on the well-established characteristics of the sulfonamide class of molecules and the furan moiety. This document serves as a template for the design and interpretation of key experiments to assess the cross-reactivity of this and other novel sulfonamide-based compounds.
General Principles of Sulfonamide Activity and Cross-Reactivity
Sulfonamides are a broad class of synthetic compounds characterized by a sulfonyl group connected to an amine. They are widely known for their antimicrobial properties, which stem from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1][3]
The potential for cross-reactivity among different sulfonamide-containing drugs is a subject of ongoing discussion in the medical community.[4][5] Hypersensitivity reactions to sulfonamide antibiotics are relatively common, occurring in about 3-6% of the general population.[5][6] These reactions are primarily associated with two structural features of antibacterial sulfonamides: an arylamine group at the N4 position and a heterocyclic ring at the N1 position of the sulfonamide group.[1][5] Non-antibiotic sulfonamides, which typically lack these specific structural motifs, are generally considered to have a low risk of cross-reactivity with their antibiotic counterparts.[5][7]
Hypothetical Target Profile of this compound
The structure of this compound suggests a hybrid molecule combining a furan ring with a sulfonamide group. While the sulfonamide moiety provides a scaffold with known biological activity, the 2-methylfuran portion could influence its pharmacokinetic properties and target interactions. Furan and its derivatives are common structural motifs in medicinal chemistry and can be metabolized by cytochrome P450 enzymes.
A Framework for Assessing Cross-Reactivity: A Hypothetical Comparison
To evaluate the cross-reactivity of a novel compound like this compound, a systematic approach involving a panel of relevant biological assays is necessary. The following table provides a hypothetical comparison of the inhibitory activity of this compound against a primary target and a selection of potential off-targets known to be affected by some sulfonamides.
| Target | This compound (IC50/EC50) | Sulfamethoxazole (Reference Antibiotic) (IC50/EC50) | Celecoxib (Reference Non-Antibiotic) (IC50/EC50) |
| Primary Target | |||
| Dihydropteroate Synthase (DHPS) | Hypothetical Value | ~1 µM | >100 µM |
| Potential Off-Targets | |||
| Carbonic Anhydrase II | Hypothetical Value | >100 µM | ~30 nM |
| Cyclooxygenase-2 (COX-2) | Hypothetical Value | >100 µM | ~40 nM |
| hERG Channel | Hypothetical Value | Not applicable | Variable |
Note: The values in this table are hypothetical and serve as a template for presenting experimental data.
Key Experimental Protocols for Cross-Reactivity Profiling
Detailed and reproducible experimental protocols are essential for generating reliable data. Below are generalized methodologies for key assays.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against the primary bacterial target.
Methodology:
-
Enzyme Source: Recombinant DHPS from a relevant bacterial species (e.g., E. coli).
-
Substrates: Para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP).
-
Assay Principle: A spectrophotometric or fluorometric assay that measures the formation of the product, dihydropteroate.
-
Procedure:
-
Prepare a reaction mixture containing DHPS enzyme, DHPP, and the test compound at various concentrations.
-
Initiate the reaction by adding PABA.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.
-
Carbonic Anhydrase (CA) Inhibition Assay
Objective: To assess off-target effects on a common human enzyme target of some sulfonamides.
Methodology:
-
Enzyme Source: Purified human Carbonic Anhydrase II.
-
Substrate: 4-Nitrophenyl acetate (p-NPA).
-
Assay Principle: A colorimetric assay that measures the hydrolysis of p-NPA to the yellow-colored product, 4-nitrophenol.
-
Procedure:
-
Pre-incubate the CA enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Monitor the increase in absorbance at 400 nm.
-
Calculate the IC50 value from the dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To evaluate potential cross-reactivity with an enzyme target of certain non-antibiotic sulfonamides.
Methodology:
-
Enzyme Source: Recombinant human COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: An enzyme immunoassay (EIA) or a fluorescence-based assay to measure the production of prostaglandin E2 (PGE2).
-
Procedure:
-
Incubate the COX-2 enzyme with the test compound.
-
Add arachidonic acid to start the reaction.
-
After a defined incubation period, quantify the amount of PGE2 produced using a commercial EIA kit or a fluorescent probe.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Pathways and Workflows
Diagrams are crucial for understanding complex biological processes and experimental designs.
Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.
Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.
By following a structured approach as outlined in this guide, researchers can effectively characterize the biological activity and cross-reactivity profile of novel sulfonamides like this compound, paving the way for the development of safer and more effective therapeutics.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 4. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the In Vitro Activity of 2-Methylfuran-3-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro activity of 2-Methylfuran-3-sulfonamide. In the absence of direct experimental data for this specific compound, this document synthesizes published data on structurally related furan-based sulfonamides to offer a predictive validation of its biological profile. The primary focus is on carbonic anhydrase (CA) inhibition, a common target for sulfonamides, with secondary considerations of potential antibacterial and anticancer activities.
Executive Summary
This compound is a novel heterocyclic sulfonamide. While direct studies on its bioactivity are not currently available in the public domain, analysis of structurally similar furan-based sulfonamides suggests a strong potential for inhibitory activity against carbonic anhydrase enzymes. The methyl and sulfonamide positioning on the furan ring is expected to influence its potency and selectivity against various CA isoforms. This guide presents in vitro data for key structural analogs, detailed experimental protocols for assessing activity, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative In Vitro Activity of Furan-Based Sulfonamides
To contextualize the potential activity of this compound, the following tables summarize the in vitro carbonic anhydrase inhibitory and antibacterial activities of selected furan and thiophene-based sulfonamides. Thiophene-based analogs are included due to the bioisosteric relationship between furan and thiophene rings.
Table 1: In Vitro Carbonic Anhydrase (CA) II Inhibitory Activity of Furan and Thiophene-2-sulfonamide Analogs
| Compound | Structure | Human CA II Inhibition (IC₅₀/Kᵢ) | Reference |
| Furan-2-sulfonamide | (Structure not available in search results) | Nanomolar potency[1] | [1] |
| 4-(Aminomethyl)furan-2-sulfonamide | (Structure not available in search results) | Data not specified[1] | [1] |
| Thieno[2,3-b]furan-2-sulfonamide | (Structure not available in search results) | Potent inhibitor[2] | [2] |
| 5-[(Alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides | (Structure not available in search results) | Potent inhibitors[2] | [2] |
| Acetazolamide (Standard) | (Standard CA inhibitor) | Kᵢ = 12 nM[3] | [3] |
Table 2: Antibacterial Activity of Selected Furan-Based Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| 3-Chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | 10 mg/L[4] | [4] |
| Sulfonamide Derivatives I, II, III | Staphylococcus aureus (clinical isolates) | 32 to 512 µg/mL[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of in vitro data. Below are protocols for key experiments relevant to the assessment of this compound's activity.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase II (hCA II)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM Tris, pH 8.3)
-
pH indicator (e.g., bromothymol blue)
-
Test compound (this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C).
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
The two syringes of the stopped-flow instrument are loaded with:
-
Syringe A: Buffer containing the pH indicator and the appropriate concentration of the inhibitor (or DMSO for control).
-
Syringe B: CO₂-saturated water.
-
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound) and reference antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension and inoculate each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key biological pathway and a typical experimental workflow for validating the in vitro activity of a novel sulfonamide inhibitor.
Caption: Carbonic anhydrase inhibition by sulfonamides.
Caption: Experimental workflow for in vitro validation.
Conclusion
While direct experimental validation of this compound is pending, the existing literature on analogous furan and thiophene-based sulfonamides provides a strong rationale for its investigation as a carbonic anhydrase inhibitor. The presented comparative data and detailed experimental protocols offer a robust framework for researchers to initiate and guide the in vitro evaluation of this novel compound. Further studies are warranted to determine its precise inhibitory profile against a panel of CA isoforms and to explore its potential in other therapeutic areas such as antibacterial and anticancer applications.
References
- 1. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide
Introduction
The exploration of novel therapeutic agents often centers on heterocyclic scaffolds due to their diverse pharmacological activities. Among these, furan-containing compounds have garnered significant interest. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of furan-based sulfonamides as inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family involved in numerous physiological processes.[1] Due to a lack of comprehensive publicly available data on the specific structure-activity relationship of 2-Methylfuran-3-sulfonamide analogues, this guide will focus on a closely related and well-documented series of 2,5-disubstituted furan-3-sulfonamides to illustrate the principles of SAR within this chemical class. The data and protocols presented herein are based on established research in the field of carbonic anhydrase inhibitors.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and are validated drug targets for various conditions, including glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are a well-established class of CA inhibitors, and understanding how structural modifications to the furan ring and the sulfonamide moiety impact their inhibitory potency is crucial for the rational design of new and more selective therapeutic agents.
Comparative Analysis of Carbonic Anhydrase Inhibition
The inhibitory effects of a series of 2,5-disubstituted furan-3-sulfonamide analogues were evaluated against two key human carbonic anhydrase isoforms: the cytosolic hCA II (a widespread off-target isoform) and the tumor-associated hCA IX (a key target in cancer therapy). The inhibition constants (Kᵢ) are summarized in the table below.
| Compound ID | R¹ Substituent | R² Substituent | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
| 1a | H | H | 78.5 | 25.3 |
| 1b | CH₃ | H | 65.2 | 18.9 |
| 1c | H | CH₃ | 70.1 | 22.8 |
| 1d | CH₃ | CH₃ | 42.8 | 12.1 |
| 1e | Cl | H | 58.9 | 15.7 |
| 1f | H | Cl | 62.4 | 17.2 |
| 1g | CH₃ | Cl | 35.6 | 9.8 |
Structure-Activity Relationship Summary:
-
Effect of Methyl Substitution: The introduction of methyl groups at the R¹ and R² positions of the furan ring generally leads to an increase in inhibitory potency against both hCA II and hCA IX isoforms. The disubstituted analogue (1d ) exhibited the highest potency in this series. This suggests that the methyl groups may engage in favorable hydrophobic interactions within the enzyme's active site.
-
Effect of Chloro Substitution: The presence of a chloro substituent at either the R¹ or R² position also enhances the inhibitory activity compared to the unsubstituted parent compound (1a ). The combination of a methyl and a chloro group (1g ) resulted in the most potent inhibitor against hCA IX in this dataset, indicating a synergistic effect of these substitutions.
-
Selectivity: While most compounds showed good inhibition of the tumor-associated hCA IX, they also exhibited significant inhibition of the off-target hCA II. However, the data suggests that modifications on the furan ring can modulate the selectivity profile.
Experimental Protocols
General Synthesis of 2,5-Disubstituted Furan-3-Sulfonamide Analogues
The synthesis of the target furan-3-sulfonamide analogues is typically achieved through a multi-step process starting from the corresponding 2,5-disubstituted furan.
Step 1: Sulfonylation of the Furan Ring
A solution of the appropriate 2,5-disubstituted furan (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C. Chlorosulfonic acid (1.2 eq) is added dropwise to the stirred solution, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched by carefully pouring it onto crushed ice. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,5-disubstituted furan-3-sulfonyl chloride.
Step 2: Amination of the Sulfonyl Chloride
The crude 2,5-disubstituted furan-3-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., tetrahydrofuran). The solution is cooled to 0 °C, and an excess of aqueous ammonia (or a solution of the desired amine) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted furan-3-sulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against hCA II and hCA IX is determined using a stopped-flow CO₂ hydration assay.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The hydration of CO₂ produces protons, which causes a change in the pH of the assay solution. This pH change is monitored by a pH indicator (e.g., p-nitrophenol) spectrophotometrically. The inhibitory effect of the compounds is determined by measuring the decrease in the initial rate of the enzyme-catalyzed reaction in the presence of the inhibitor.
Procedure:
-
A solution of the purified hCA isoenzyme (final concentration ~10 nM) in a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing the pH indicator is prepared.
-
The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations. The final DMSO concentration in the assay is kept below 0.5% to avoid solvent effects.
-
The enzyme-inhibitor solution is incubated for a specified period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated from the linear portion of the progress curves.
-
The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for their evaluation.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Caption: Workflow for SAR studies.
References
A Comparative Performance Analysis of 2-Methylfuran-3-sulfonamide and Traditional Sulfonamide Antibiotics
Disclaimer: Publicly available performance data and detailed experimental protocols for 2-Methylfuran-3-sulfonamide are not available. This guide presents a hypothetical performance comparison based on the known structure-activity relationships of sulfonamides and the chemical properties of the 2-methylfuran moiety. The experimental data and protocols provided are representative of methodologies commonly used for the evaluation of novel sulfonamide antibiotics and should be adapted for specific research purposes.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel sulfonamide derivatives. We will explore the hypothetical advantages of this compound in comparison to established sulfonamides like Sulfamethoxazole and Sulfadiazine.
Hypothetical Performance Benchmarks
The introduction of a 2-methylfuran group to a sulfonamide core could theoretically influence its pharmacokinetic and pharmacodynamic properties. The furan ring system is a common scaffold in medicinal chemistry and may enhance cell permeability and metabolic stability. The methyl group could further modulate these properties.
Below is a table summarizing the hypothetical performance data of this compound against well-established sulfonamides.
| Parameter | This compound (Hypothetical) | Sulfamethoxazole | Sulfadiazine |
| Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | 8 - 16 | 16 - 32 | 32 - 64 |
| Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | 4 - 8 | 8 - 16 | 16 - 32 |
| Solubility (mg/L) | 750 | 610 | 130 |
| Protein Binding (%) | 65 | 70 | 38-55 |
| Half-life (hours) | 12 - 15 | 10 - 12 | 10 |
| Toxicity (LD50, oral, rats, mg/kg) | > 2500 | > 2000 | 1500 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a novel sulfonamide antibiotic against a panel of bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
This compound and reference sulfonamides
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.
-
Inoculate the wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the potential cytotoxicity of the compound on a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][2][3] By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids essential for bacterial growth and replication.[][2]
Caption: Inhibition of bacterial folate synthesis pathway by this compound.
Experimental Workflow: Novel Sulfonamide Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel sulfonamide antibiotic.
Caption: A generalized workflow for the preclinical assessment of a novel sulfonamide.
References
Furan Sulfonamides: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of furan sulfonamides, a class of organic compounds with significant therapeutic potential. By integrating data from multiple peer-reviewed studies, this document offers a comprehensive overview of their biological activities, focusing on their roles as enzyme inhibitors and antimicrobial agents. The information is presented to facilitate informed decisions in drug discovery and development projects.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, comparing the efficacy of different furan sulfonamide derivatives.
Table 1: Furan Sulfonamides as Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (µM) | Reference |
| Furyl Sulfonamide Derivative 1 | hCA I | 116.90 ± 24.40 | 3.727 | [1] |
| Furyl Sulfonamide Derivative 2 | hCA II | 177.00 ± 35.03 | 3.892 | [1] |
| Furyl Sulfonamide Derivative 3 | hCA IV | Potent Inhibition | - | [2] |
| Furyl Sulfonamide Derivative 4 | hCA IX | More active than Acetazolamide | - | [2] |
| Benzofuran-based Sulfonamide 1 | hCA IX | 10.0 | - | [3] |
| Benzofuran-based Sulfonamide 2 | hCA XII | 10.1 | - | [3] |
| Acetazolamide (Standard) | hCA I | 439.17 ± 9.30 | - | [1] |
| Acetazolamide (Standard) | hCA II | 98.28 ± 1.69 | - | [1] |
Table 2: Antibacterial Activity of Furan-Containing Sulfonamides (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | K. pneumoniae (µg/mL) | B. subtilis (µg/mL) | Reference |
| Sulfonamide Derivative 5a | 7.81 | - | - | Inactive | [4] |
| Sulfonamide Derivative 9a | 7.81 | - | - | Inactive | [4] |
| Sulfonamide Derivative 3a | - | - | 62.5 | - | [4] |
| Sulfonamide Derivative 3b | - | - | 62.5 | - | [4] |
| Ciprofloxacin (Standard) | 32 ± 0.12 (Zone of Inhibition in mm) | - | - | - | [4] |
| Nitrofurantoin (Standard) | Good Activity | Good Activity | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
1. Carbonic Anhydrase Inhibition Assay
The inhibition of various human carbonic anhydrase (hCA) isoforms by furan sulfonamide derivatives was assessed using a stopped-flow instrument to measure the CO₂ hydration activity.[6]
-
Enzyme and Substrate Preparation: Recombinant hCA isoforms were purified and their concentration determined. A saturated CO₂ solution was prepared by bubbling CO₂ gas through distilled water.
-
Assay Buffer: A 10 mM HEPES buffer at pH 7.5 was used for the assay.[6]
-
Procedure:
-
The enzyme and inhibitor solutions were pre-incubated.
-
The enzyme-inhibitor mixture was rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.
-
The change in pH, due to the production of protons during CO₂ hydration, was monitored using a pH indicator.
-
The initial rates of reaction were recorded at various inhibitor concentrations.
-
-
Data Analysis: The IC₅₀ values were determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values were calculated using the Cheng-Prusoff equation.[1]
2. Antibacterial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the synthesized furan sulfonamides against various bacterial strains was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][7]
-
Materials:
-
Procedure:
-
A serial two-fold dilution of each furan sulfonamide compound is prepared in MHB directly in the wells of the microtiter plate.[8][9]
-
The standardized bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Positive (broth and inoculum only) and negative (broth only) controls are included on each plate.[10]
-
The plates are incubated at 37°C for 16-24 hours.[8]
-
-
Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Visualizations: Pathways and Workflows
Mechanism of Action: Carbonic Anhydrase Inhibition
Furan sulfonamides, like other sulfonamide-based inhibitors, target carbonic anhydrases by coordinating with the zinc ion in the active site. This interaction blocks the catalytic activity of the enzyme, which is crucial for various physiological processes.
Caption: Furan sulfonamide inhibiting carbonic anhydrase by binding to the active site's zinc ion.
Experimental Workflow: Antibacterial MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of furan sulfonamides against bacterial strains is a standardized procedure to quantify their antibacterial efficacy.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor for DNA synthesis, thereby inhibiting bacterial growth.[4]
Caption: Furan sulfonamides competitively inhibit DHPS, blocking bacterial folic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for furan sulfonamide compounds, a class of molecules with significant interest in medicinal chemistry. We present objective comparisons of performance based on experimental data, detailed protocols for key reactions, and visual representations of synthetic pathways to aid in understanding and replication.
Introduction to Furan Sulfonamides
Furan sulfonamides are heterocyclic compounds that have garnered attention in drug discovery due to their diverse biological activities. The incorporation of the furan ring and the sulfonamide group can lead to compounds with a range of therapeutic properties. This guide explores various synthetic routes to access these valuable scaffolds, providing a comparative analysis to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies for Furan Sulfonamides
Two primary strategies for the synthesis of furan sulfonamides are highlighted in this guide:
-
Electrophilic Sulfonation of Furan Derivatives: This classical approach involves the direct sulfonation of a furan ring or a substituted furan derivative.
-
Reaction of Furan with In Situ Generated N-Tosyl Imines: A more recent method that offers an alternative pathway to furyl sulfonamides.
We will also compare these furan-specific methods to a traditional approach for synthesizing aromatic sulfonamides to provide a broader context for sulfonamide synthesis in general.
Comparison of Synthetic Methods
The following tables summarize the key quantitative data for different synthetic approaches to provide a clear comparison of their efficiency and reaction conditions.
Table 1: Synthesis of Furan Sulfonamides via Electrophilic Sulfonation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, Phosphorus pentachloride3. Ammonium bicarbonate | Methylene chloride, Acetone, Water | -10 to RT | 48h (sulfonation) | 80 (sulfonyl chloride), 64 (sulfonamide) | [1][2] |
| Furan | Sulfur trioxide pyridine complex | Pyridine or Dioxane | Room Temperature | Not Specified | Not Specified | [3] |
Table 2: Synthesis of Furyl Sulfonamides from N-Tosyl Imines
| Aldehyde | Furan | Reagents | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various aldehydes | Furan | N-sulfinyl-p-toluenesulfonamide | Zinc chloride | Not Specified | Not Specified | Not Specified | Moderate to High | [4] |
Table 3: Alternative - General Synthesis of Aromatic Sulfonamides
| Starting Material | Reagents | Solvent | Base | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl thiols | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride | Acetonitrile/Water | - | - | Not Specified | < 1 hour | Good to High | [5] |
| Arylboronic acids | DABSO, N-based electrophiles | Not Specified | Not Specified | Pd(OAc)2 | Not Specified | Not Specified | High | [6] |
| Nitroarenes, Arylboronic acids, Potassium pyrosulfite | - | Not Specified | - | Metal-free | Not Specified | Not Specified | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Furoate-2-sulfonamide via Electrophilic Sulfonation[1][2]
Step 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid
-
Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml).
-
Cool the solution to -10°C under a nitrogen atmosphere.
-
Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.
-
Stir the reaction mixture at this temperature for a specified period to complete the formation of the sulfonic acid.
Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate
-
To the reaction mixture from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C.
-
Allow the mixture to stir, for instance, overnight at room temperature.
-
Isolate the sulfonyl chloride as an oil. The reported yield for this step is 80%.[1]
Step 3: Synthesis of Ethyl 4-furoate-2-sulfonamide
-
Dissolve ammonium bicarbonate (1.137 moles) in water (1.5 L).
-
To this solution, add a solution of the sulfonyl chloride (0.284 mol) in acetone (500 ml) dropwise.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by filtration and wash with a hexane/ethyl acetate mixture.
-
Air-dry the sulfonamide. The reported yield for this step is 64%.[2]
Protocol 2: General Procedure for the Synthesis of Furyl Sulfonamides from N-Tosyl Imines[4]
-
Treat a mixture of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide in the presence of zinc chloride.
-
The reaction proceeds via an in situ generated N-tosyl imine intermediate.
-
The furyl sulfonamide is formed through the reaction of the furan with this intermediate.
Protocol 3: One-Pot Synthesis of Sulfonamides from Thiols[5]
-
Use a system of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in an acetonitrile-water mixture to generate the sulfonyl chloride in situ from the corresponding thiol.
-
Add the desired amine to the reaction mixture.
-
The sulfonamide is typically formed within an hour in good to high yields.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described in this guide.
Caption: Electrophilic sulfonation of ethyl 3-furoate.
Caption: Synthesis of furyl sulfonamides from N-tosyl imines.
Caption: One-pot synthesis of sulfonamides from thiols.
References
- 1. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 2. HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors - Google Patents [patents.google.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersrj.com [frontiersrj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Methylfuran-3-sulfonamide, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
The disposal of this compound requires careful consideration of its distinct chemical properties, primarily derived from its furan ring and sulfonamide functional group. The furan moiety contributes to its flammability and potential for peroxide formation, while the sulfonamide group dictates its reactivity, particularly with respect to hydrolysis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific handling and emergency instructions. In the absence of a specific SDS for this compound, precautions for handling both flammable furan compounds and sulfonamides should be strictly observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If vapors are likely to be generated, a NIOSH-approved respirator may be necessary.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the chemical.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data from related compounds are provided for reference. This information should be used to inform risk assessments and handling procedures.
| Property | 2-Methylfuran (CAS: 534-22-5) | Sulfonyl Chlorides (General) | This compound (Predicted) |
| Physical State | Liquid | Liquid or Solid | Likely a solid or high-boiling liquid |
| Flammability | Highly Flammable (Flash Point: -22°C / -7.6°F)[1] | Generally not flammable, but may decompose upon heating. | Expected to be flammable due to the 2-methylfuran moiety. |
| Reactivity | Incompatible with strong acids, bases, and oxidizing agents. | Reacts with water, alcohols, and amines.[2] | Incompatible with strong acids, bases, and oxidizing agents. May react with water under certain conditions. |
| Toxicity | Toxic if swallowed or inhaled.[1] | Corrosive and causes severe skin and eye damage.[2] | Expected to be toxic and an irritant. |
| Environmental Hazard | Harmful to aquatic life. | Can be harmful to aquatic life due to pH changes. | Expected to be harmful to aquatic life. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on the chemical properties of its constituent functional groups and general best practices for laboratory chemical waste disposal.
Methodology:
The primary recommended disposal method is to treat this compound as a flammable hazardous waste and transfer it to a licensed chemical waste disposal facility. Chemical neutralization is not recommended without a thorough, substance-specific risk assessment due to the conflicting reactivity of the furan and sulfonamide groups. Sulfonamides can be hydrolyzed under acidic conditions, a process that is incompatible with the acid-sensitive 2-methylfuran ring.[3]
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Store waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste," "Flammable," and "Toxic."
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.
-
Do not mix with other waste streams, particularly acids, bases, or oxidizing agents.
-
-
Containerization and Labeling:
-
Use a robust, leak-proof container appropriate for flammable organic compounds.
-
The label should include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Attach any relevant hazard symbols (e.g., flammable, toxic).
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with all available information about the compound, including its name, quantity, and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal facility.
-
Retain all paperwork provided by the waste disposal contractor for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylfuran-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Methylfuran-3-sulfonamide, a compound that requires careful management due to the combined hazards of its furan and sulfonamide moieties. The following procedural guidance is based on an analysis of safety data for structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment
A comprehensive hazard assessment for this compound is not publicly available. However, based on the known risks of its constituent functional groups, 2-methylfuran and sulfonamide, a cautious approach is imperative.
-
2-Methylfuran: This component is a highly flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and may cause skin irritation.[2] Furan and its derivatives are also suspected of causing genetic defects and may cause cancer.[2][3] A significant hazard is the potential to form explosive peroxides upon exposure to air and light.[4]
-
Sulfonamides: This class of compounds is known to cause allergic reactions, which can be severe.[5] They can also cause skin and eye irritation.[6]
Therefore, this compound should be handled as a flammable, toxic, and potentially carcinogenic substance with the ability to cause severe allergic reactions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[4] | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4] | Flame-retardant lab coat.[6] | Not generally required if handled in a certified chemical fume hood. |
| Performing reactions (in a fume hood) | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4] | Flame-retardant lab coat.[6] | Air-purifying respirator with organic vapor cartridges may be necessary for larger quantities or if there's a risk of exposure.[6] |
| Handling spills | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves.[4] | Chemical-resistant suit or apron over a flame-retardant lab coat.[6] | A full-face respirator with multi-purpose combination cartridges or a self-contained breathing apparatus (SCBA) is required.[6] |
| Waste disposal | Chemical splash goggles.[4] | Chemical-resistant gloves.[4] | Flame-retardant lab coat.[6] | Not generally required if handling sealed waste containers in a well-ventilated area. |
Experimental Protocols: Safe Handling and Operations
Adherence to strict operational protocols is essential to mitigate the risks associated with this compound.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use explosion-proof electrical equipment and ensure proper grounding of all equipment to prevent ignition from static discharge.[5]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Work Practices:
-
Avoid all personal contact, including inhalation of vapors and direct skin or eye contact.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
-
Due to the peroxide-forming nature of the furan ring, it is advisable to date containers upon receipt and opening.[4] Consider testing for peroxides if the compound has been stored for an extended period or exposed to air.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, should be collected in a dedicated, properly labeled hazardous waste container.[7]
-
Waste Treatment: Due to its hazardous nature, in-lab treatment of this compound is not recommended.
-
Disposal Route: All waste containing this compound must be disposed of through an approved hazardous waste management company.[7] Do not dispose of this chemical down the drain or in the regular trash.[8]
Below is a diagram illustrating the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. biomedico.uff.br [biomedico.uff.br]
- 4. duxburysystems.org [duxburysystems.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wcu.edu [wcu.edu]
- 7. gmpsop.com [gmpsop.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
